Product packaging for 7-Aminoindolin-2-one(Cat. No.:CAS No. 25369-32-8)

7-Aminoindolin-2-one

Cat. No.: B1599909
CAS No.: 25369-32-8
M. Wt: 148.16 g/mol
InChI Key: RKPBTSNUXKVZPG-UHFFFAOYSA-N
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Description

7-Aminoindolin-2-one (CAS 25369-32-8), also known as 7-aminooxindole, is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. This compound serves as a highly valuable building block and key synthetic intermediate in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The indolin-2-one core is a recognized privileged structure in the design of biologically active molecules. Research has demonstrated that derivatives based on this scaffold exhibit significant anti-inflammatory properties. Specifically, such compounds have been shown to inhibit the release of key pro-inflammatory cytokines, including tumor necrosis factor (TNF)-α and interleukin (IL)-6, in models of lipopolysaccharide (LPS)-stimulated macrophages, presenting a potential therapeutic strategy for acute inflammatory diseases such as sepsis . Furthermore, the indolin-2-one scaffold is a prominent feature in numerous antitumor agents and kinase inhibitors . Novel indolin-2-one derivatives have been designed and synthesized, showing potent cytotoxic activity and significant antiproliferative effects against a diverse panel of human tumor cell lines, including HCT-116 and the triple-negative breast cancer (TNBC) cell line MDA-MB-231 . More recent research has also explored indolin-2-one-based compounds as potent and selective inhibitors of Cyclin-dependent protein kinase 8 (CDK8), a promising target for treating conditions like idiopathic pulmonary fibrosis (IPF) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) prior to use. The compound has the following hazard classifications: May be harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) . It is recommended to store the material in a dark place, under an inert atmosphere, and at room temperature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1599909 7-Aminoindolin-2-one CAS No. 25369-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBTSNUXKVZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423683
Record name 7-aminoindolin-2-one
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Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25369-32-8
Record name 7-aminoindolin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-indol-2-one
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Foundational & Exploratory

An In-depth Technical Guide to 7-Aminoindolin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 7-Aminoindolin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presenting it in a structured format for easy reference and comparison.

Chemical Structure and Identification

This compound, also known as 7-aminooxindole, is a bicyclic aromatic compound featuring an oxindole core with an amino group substituted at the 7-position.

IdentifierValue
IUPAC Name 7-amino-1,3-dihydroindol-2-one
CAS Number 25369-32-8
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES C1C2=C(C(=CC=C2)N)NC1=O
InChI InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11)

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that much of the publicly available data is computed rather than experimentally determined.

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO (Slightly), Methanol (Slightly)
pKa Not available
LogP (XLogP3-AA) 0.1Computed by PubChem
Topological Polar Surface Area 55.1 ŲComputed by PubChem

Spectroscopic Data

The following sections detail the available spectroscopic information for this compound, which is crucial for its identification and characterization.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) profile of this compound is available in the NIST Mass Spectrometry Data Center. The spectrum shows a molecular ion peak corresponding to the compound's molecular weight.

Experimental Protocol (General): A general protocol for obtaining a mass spectrum via GC-MS involves the following steps:

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent.

  • Injection: Inject the sample into the GC, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column, separating it from any impurities.

  • Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

  • Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum of this compound is accessible through SpectraBase. Key expected vibrational frequencies include:

  • N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine and the lactam N-H.

  • C=O stretching: A strong absorption around 1700-1680 cm⁻¹ for the lactam carbonyl group.

  • C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

  • C-N stretching: Around 1350-1250 cm⁻¹.

Experimental Protocol (General): A standard procedure for acquiring a vapor-phase IR spectrum is as follows:

  • Sample Preparation: The solid sample is heated under vacuum to generate a vapor.

  • Analysis: The vapor is introduced into a gas cell placed in the path of the IR beam of an FTIR spectrometer.

  • Data Acquisition: The instrument records the absorption of IR radiation at different wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Signals:

  • Aromatic protons on the benzene ring.

  • A singlet for the CH₂ group of the indolinone ring.

  • A broad singlet for the NH₂ protons.

  • A broad singlet for the lactam NH proton.

Expected ¹³C NMR Signals:

  • A signal for the carbonyl carbon of the lactam.

  • Signals for the aromatic carbons.

  • A signal for the CH₂ carbon of the indolinone ring.

Experimental Protocol (General for ¹H and ¹³C NMR):

  • Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Analysis: Place the NMR tube containing the sample into the NMR spectrometer.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves setting the appropriate spectral width, number of scans, and relaxation delay.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature. However, a plausible synthetic route can be conceptualized based on general methods for the synthesis of substituted indolin-2-ones. A common approach involves the reduction of a corresponding nitro-substituted precursor.

Synthesis_Workflow Start 7-Nitroindolin-2-one Reduction Reduction (e.g., H₂, Pd/C or SnCl₂/HCl) Start->Reduction Product This compound Reduction->Product

Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed):

  • Dissolution: Dissolve 7-nitroindolin-2-one in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors. Derivatives of indolin-2-one have been developed as potent inhibitors of various protein kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases.

While specific biological targets and signaling pathway involvement for this compound are not extensively documented in the public domain, its structural similarity to known kinase inhibitors suggests it could be a valuable starting point for the design of new therapeutic agents.

Kinase_Inhibition_Logic Indolinone Indolin-2-one Scaffold Aminoindolinone This compound Indolinone->Aminoindolinone Structural Basis Kinase Protein Kinase (e.g., VEGFR, PDGFR, etc.) Aminoindolinone->Kinase Potential Inhibition Signaling Cellular Signaling Pathways Kinase->Signaling Regulates Response Biological Response (e.g., Angiogenesis, Cell Proliferation) Signaling->Response Controls

Logical relationship of the indolin-2-one scaffold to kinase inhibition.

Experimental Protocol (General Kinase Inhibition Assay): A common method to assess the inhibitory activity of a compound against a specific kinase is a luminescence-based assay.

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

7-Aminoindolin-2-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Overview

7-Aminoindolin-2-one, also known as 7-aminooxindole, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its indolinone core is a privileged scaffold found in numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.

Chemical and Physical Data
PropertyValueSource
CAS Number 25369-32-8PubChem
Molecular Formula C₈H₈N₂OPubChem
Molecular Weight 148.16 g/mol Calculated
IUPAC Name 7-amino-1,3-dihydroindol-2-onePubChem
Synonyms 7-Aminooxindole-

Synthesis of this compound

While various methods exist for the synthesis of substituted indolin-2-ones, a common and effective strategy for preparing this compound involves the reduction of a nitro-substituted precursor. A representative synthetic workflow is outlined below.

Experimental Workflow: Synthesis of this compound

G start 7-Nitroindolin-2-one reagents Reducing Agent (e.g., H₂, Pd/C) Solvent (e.g., Ethanol, Ethyl Acetate) start->reagents 1. Add reaction Reduction Reaction reagents->reaction 2. Initiate workup Reaction Work-up (Filtration, Concentration) reaction->workup 3. Process purification Purification (e.g., Recrystallization, Chromatography) workup->purification 4. Isolate product This compound purification->product analysis Characterization (NMR, MS, IR) product->analysis 5. Verify Structure

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

A representative experimental protocol for the synthesis of this compound via the reduction of 7-nitroindolin-2-one is as follows:

  • Dissolution: 7-Nitroindolin-2-one is dissolved in a suitable solvent, such as ethanol or ethyl acetate, in a reaction vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • Concentration: The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

Biological Significance and Applications

This compound is a key intermediate in the synthesis of a wide range of biologically active compounds. The amino group at the 7-position provides a convenient handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for drug discovery.

Derivatives of the indolin-2-one scaffold have shown promise in several therapeutic areas:

  • Anti-inflammatory Agents: Certain indolin-2-one derivatives have been investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in the inflammatory cascade.

  • Anticancer Agents: The indolin-2-one core is present in several kinase inhibitors that target signaling pathways involved in cancer cell proliferation and angiogenesis.

  • Central Nervous System (CNS) Activity: Some derivatives have been explored for their potential as cerebroprotective agents.

Potential Signaling Pathway Modulation

While specific signaling pathways directly modulated by the parent this compound are not extensively documented, its derivatives have been shown to interact with various cellular signaling cascades. The following diagram illustrates a hypothetical interaction based on the known activities of its derivatives.

G cluster_0 Cellular Environment 7_Aminoindolin_2_one_Derivative This compound Derivative Kinase Protein Kinase (e.g., VEGFR, CDK) 7_Aminoindolin_2_one_Derivative->Kinase Inhibition Inflammatory_Enzyme Inflammatory Enzyme (e.g., 5-LOX, sEH) 7_Aminoindolin_2_one_Derivative->Inflammatory_Enzyme Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Modulation Inflammatory_Enzyme->Signaling_Cascade Modulation Biological_Response Biological Response (e.g., Inhibition of Proliferation, Reduced Inflammation) Signaling_Cascade->Biological_Response

Spectroscopic Profile of 7-Aminoindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 7-Aminoindolin-2-one (also known as 7-aminooxindole). The document collates known mass spectrometry data and outlines detailed, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in pharmaceutical and chemical research.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₈H₈N₂O
Molecular Weight148.16 g/mol
Major Mass Peaks (m/z)148, 120, 93

Table 2: 1H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data Not Available---

Table 3: 13C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
Data Not Available-

Table 4: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Assignment
Data Not Available-

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of spectroscopic data for aromatic heterocyclic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is used for analysis.

  • 1H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution.

    • A standard single-pulse experiment is performed.

    • Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.

  • 13C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is utilized.

    • A wider spectral width, typically 0-220 ppm, is required.

    • Due to the low natural abundance of 13C, a larger number of scans (typically several thousand) and a longer relaxation delay (2-5 seconds) are necessary.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is then placed on the crystal, and pressure is applied to ensure good contact.

    • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • An accumulation of 16 to 32 scans is generally sufficient to obtain a high-quality spectrum.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify characteristic functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol, acetone, or dichloromethane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • Gas Chromatography:

    • A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms).

    • The column temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of components.

  • Mass Spectrometry:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Impact (EI) ionization is a common method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

    • The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern serves as a molecular fingerprint.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment MS->Purity_Assessment

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Purification of 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification methods for 7-Aminoindolin-2-one, a key intermediate in the development of various pharmaceutical compounds. This document details a primary synthetic pathway, including experimental protocols and data, as well as established purification techniques to achieve high-purity material suitable for research and drug development applications.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing with a substituted nitrophenylacetic acid. This common strategy involves the formation of the indolin-2-one core structure followed by the reduction of a nitro group to the desired amine.

Synthetic Pathway Overview

The logical workflow for the synthesis is outlined below. The process begins with the cyclization of a suitable 2-nitrophenylacetic acid derivative to form the 7-nitroindolin-2-one intermediate. This intermediate is then subjected to a reduction reaction, typically catalytic hydrogenation, to yield the final product, this compound.

Synthesis_Workflow Start 2-Nitrophenylacetic Acid Derivative Step1 Cyclization Start->Step1 Intermediate 7-Nitroindolin-2-one Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Caption: General synthetic workflow for this compound.

Step 1: Synthesis of 7-Nitroindolin-2-one

The initial step involves the intramolecular cyclization of a 2-nitrophenylacetic acid derivative. A common precursor for a similar structure, 6-chlorooxindole, is 4-chloro-2-nitrophenylacetic acid[1]. By analogy, the synthesis of 7-nitroindolin-2-one would likely start from a corresponding 2-nitrophenylacetic acid. The cyclization can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or ester, which then undergoes an intramolecular reaction.

Experimental Protocol: Cyclization to form 7-Nitroindolin-2-one (Representative)

  • Precursor: 2-Nitrophenylacetic acid.

  • Reagents: Thionyl chloride (SOCl₂), followed by a Lewis acid catalyst (e.g., AlCl₃).

  • Procedure:

    • 2-Nitrophenylacetic acid is refluxed with an excess of thionyl chloride to form the corresponding acid chloride.

    • The excess thionyl chloride is removed under reduced pressure.

    • The crude acid chloride is dissolved in a suitable inert solvent (e.g., dichloromethane) and cooled.

    • A Lewis acid, such as aluminum chloride, is added portion-wise to catalyze the intramolecular Friedel-Crafts acylation.

    • The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • The reaction is quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield crude 7-nitroindolin-2-one.

Step 2: Reduction of 7-Nitroindolin-2-one to this compound

The reduction of the nitro group at the 7-position of the indolin-2-one core is a critical step to afford the final product. Catalytic hydrogenation is a widely used and efficient method for this transformation, offering high yields and clean conversion[2][3].

Experimental Protocol: Catalytic Hydrogenation

  • Starting Material: 7-Nitroindolin-2-one.

  • Catalyst: Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C).

  • Reagents: Hydrogen gas (H₂), solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Procedure:

    • 7-Nitroindolin-2-one is dissolved in a suitable solvent in a hydrogenation vessel.

    • A catalytic amount of Pt/C or Pd/C is added to the solution.

    • The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure.

    • The reaction mixture is stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as indicated by TLC or HPLC.

    • The catalyst is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to yield crude this compound.

Purification of this compound

To achieve the high purity required for subsequent applications, the crude this compound must be purified. The choice of purification method depends on the nature and quantity of impurities present. Common techniques include recrystallization and column chromatography.

Purification Methods Overview

The selection of a purification strategy is guided by the scale of the synthesis and the desired final purity. For laboratory-scale preparations, flash column chromatography is often employed for its high resolution. For larger quantities, recrystallization is a more practical and economical choice.

Purification_Workflow Crude Crude this compound Method1 Flash Column Chromatography Crude->Method1 Method2 Recrystallization Crude->Method2 Pure Pure this compound Method1->Pure Method2->Pure

Caption: Purification strategies for this compound.

Experimental Protocol: Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that uses a positive pressure to force the eluent through the column, leading to a faster and more efficient separation[4].

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane is commonly used for indole derivatives. The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure:

    • A silica gel column is packed using the chosen eluent system.

    • The crude this compound is dissolved in a minimal amount of the eluent or a slightly more polar solvent and adsorbed onto a small amount of silica gel.

    • The dried silica with the adsorbed product is loaded onto the top of the packed column.

    • The column is eluted with the solvent system, and fractions are collected.

    • The fractions are analyzed by TLC, and those containing the pure product are combined and concentrated to give purified this compound.

Experimental Protocol: Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent.

  • Solvent Selection: An ideal solvent for recrystallization will dissolve the compound well at an elevated temperature but poorly at room temperature or below. A solvent pair system (e.g., ethanol/water, dichloromethane/hexane) may also be effective.

  • Procedure:

    • The crude solid is dissolved in the minimum amount of the hot recrystallization solvent.

    • If insoluble impurities are present, the hot solution is filtered.

    • The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

    • The resulting crystals are collected by vacuum filtration.

    • The crystals are washed with a small amount of the cold solvent and then dried under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound and its intermediate. (Note: The data presented here are representative and may vary based on specific experimental conditions).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceRepresentative Yield (%)
7-Nitroindolin-2-oneC₈H₆N₂O₃178.15~260-261 (for related 7-nitroindole-2-carboxylic acid)[5]Yellow to brown solid70-80
This compoundC₈H₈N₂O148.16Not availableOff-white to light brown solid>90 (for reduction step)

Potential Signaling Pathway Involvement

Derivatives of the indolin-2-one (oxindole) core are known to be potent inhibitors of various protein kinases. While a specific signaling pathway for this compound is not extensively documented in the available literature, its structural analogs, particularly 7-azaindole derivatives, have been investigated as multi-targeted kinase inhibitors involved in angiogenesis and tumorigenesis[6]. These inhibitors often target kinases such as ABL and SRC. The amino group at the 7-position of this compound provides a key site for further chemical modification to develop such targeted inhibitors.

Kinase_Inhibition_Pathway Inhibitor This compound Derivative Kinase Oncogenic Kinase (e.g., ABL, SRC) Inhibitor->Kinase Inhibition Downstream Downstream Signaling Kinase->Downstream Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation

Caption: Potential role of this compound derivatives in kinase inhibition.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers and drug development professionals can use this information as a starting point for their work, adapting and optimizing the described methods to suit their specific needs and scales of operation.

References

Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield and Fluorescence Properties of 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Framework: Structure-Fluorescence Relationship

The fluorescence of an organic molecule like 7-Aminoindolin-2-one is intrinsically linked to its chemical structure. The indolin-2-one core provides a rigid scaffold, while the amino group at the 7-position is expected to significantly influence its photophysical properties. The lone pair of electrons on the nitrogen atom of the amino group can participate in the π-electron system of the aromatic ring, a phenomenon known as intramolecular charge transfer (ICT), which often leads to enhanced fluorescence.

cluster_structure This compound Structure cluster_properties Potential Fluorescence Properties Indolin-2-one_Core Indolin-2-one Core (Rigid Scaffold) ICT Intramolecular Charge Transfer (ICT) Indolin-2-one_Core->ICT Enables Amino_Group 7-Amino Group (Electron Donating) Amino_Group->ICT Influences Fluorescence Fluorescence Emission ICT->Fluorescence Leads to

Figure 1: Relationship between the structure of this compound and its potential fluorescence properties.

Quantitative Data Summary

As no specific experimental data for this compound has been identified, the following tables are presented as templates for organizing and presenting the results once the experiments outlined in this guide are performed. For comparative purposes, data for related indole derivatives are often reported in solvents of varying polarity, such as ethanol and acetonitrile.

Table 1: Photophysical Properties of this compound

PropertyValueSolvent
Absorption Maximum (λabs)TBD nmTBD
Molar Extinction Coefficient (ε)TBD M-1cm-1TBD
Emission Maximum (λem)TBD nmTBD
Stokes ShiftTBD nmTBD
Fluorescence Quantum Yield (Φf)TBDTBD
Fluorescence Lifetime (τ)TBD nsTBD

Table 2: Comparison with a Reference Standard (e.g., Quinine Sulfate)

CompoundSolventExcitation Wavelength (nm)Absorbance at Excitation λIntegrated Emission IntensityRefractive Index of SolventQuantum Yield (Φf)
Quinine Sulfate (Standard)0.1 M H2SO4TBDTBDTBD1.330.54
This compoundTBDTBDTBDTBDTBDTBD

Experimental Protocols

A detailed and rigorous experimental approach is crucial for obtaining accurate and reproducible data. The following protocols are based on widely accepted methodologies for characterizing fluorescent compounds.

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of this compound can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized fluorescence standard.[1] Quinine sulfate in 0.1 M sulfuric acid (Φf = 0.54) is a commonly used standard for excitation in the UV range.

Materials:

  • This compound

  • Quinine sulfate (fluorescence standard)

  • Spectroscopic grade solvents (e.g., ethanol, acetonitrile, 0.1 M H2SO4)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound and the reference standard (e.g., quinine sulfate) in the desired solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.

  • Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (msample / mstd) * (η2sample / η2std)

    Where:

    • Φstd is the quantum yield of the standard.

    • msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • ηsample and ηstd are the refractive indices of the solvents used for the sample and the standard, respectively.

cluster_workflow Quantum Yield Determination Workflow A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Abs < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence (Fluorometer) B->D F Plot Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Calculate Quantum Yield F->G

Figure 2: Experimental workflow for the determination of fluorescence quantum yield using the comparative method.
Measurement of Absorption and Emission Spectra

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent.

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, scan a range of wavelengths (e.g., 200-500 nm) to identify the wavelength of maximum absorption (λabs).

  • Emission Spectrum: Using a fluorometer, excite the sample at its λabs and scan a range of longer wavelengths to determine the wavelength of maximum emission (λem). The difference between λabs and λem is the Stokes shift.

Conclusion

The characterization of the quantum yield and fluorescence properties of this compound is a critical step in evaluating its potential as a fluorescent tool in research and drug development. By following the detailed experimental protocols outlined in this guide, researchers can obtain the necessary quantitative data to understand its photophysical behavior. The provided templates for data presentation and the workflow diagrams offer a structured approach to this investigation. Further studies could explore the effects of solvent polarity, pH, and binding to biomolecules on the fluorescence properties of this promising compound.

References

An In-depth Technical Guide to 7-Aminoindolin-2-one: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoindolin-2-one, also known as 7-aminooxindole, is a heterocyclic aromatic compound that serves as a crucial building block in medicinal chemistry. While the indolin-2-one (oxindole) scaffold has a rich history dating back to the 19th century, the specific discovery narrative of the 7-amino substituted variant is less defined in the historical literature. Its significance is primarily derived from its role as a key intermediate in the synthesis of a wide array of biologically active molecules, including potent kinase inhibitors for cancer therapy and agents targeting other cellular processes. This technical guide provides a comprehensive overview of the history, synthesis, and physicochemical properties of this compound, along with a detailed experimental protocol for its preparation and an exploration of its role in the development of therapeutic agents.

Discovery and History

The history of this compound is intrinsically linked to the broader development of the indolin-2-one scaffold. The parent compound, indolin-2-one (oxindole), has been known for over a century and has been identified as a privileged scaffold in drug discovery due to its ability to interact with multiple biological targets.

A definitive "discovery" paper detailing the first synthesis of this compound is not readily identifiable in historical chemical literature. Its emergence is more evolutionary, appearing in patents and synthetic chemistry literature as a valuable intermediate. The most logical and commonly cited synthetic route to this compound is through the reduction of its nitro precursor, 7-nitroindolin-2-one. The development of reliable methods for the nitration of indolin-2-one and subsequent selective reduction of the nitro group were critical steps that made this compound readily accessible for synthetic applications.

The primary historical and ongoing importance of this compound lies in its utility as a starting material for the synthesis of more complex molecules. The amino group at the 7-position provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. This has made it a cornerstone for the development of numerous compounds in drug discovery programs, particularly in the field of oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name 7-amino-1,3-dihydroindol-2-onePubChem
Synonyms 7-aminooxindole, 7-amino-2-oxoindolinePubChem
CAS Number 25369-32-8PubChem
Molecular Formula C₈H₈N₂OPubChem
Molecular Weight 148.16 g/mol PubChem[1]
Appearance Solid (form may vary)
XLogP3 0.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 0PubChem
Exact Mass 148.063662883 DaPubChem[1]
Topological Polar Surface Area 55.1 ŲPubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from indolin-2-one: nitration to form 7-nitroindolin-2-one, followed by reduction of the nitro group.

Synthesis of 7-nitroindolin-2-one

The nitration of indolin-2-one can be a challenging reaction as it can lead to a mixture of isomers. However, specific reaction conditions can favor the formation of the 7-nitro derivative.

Experimental Protocol: Nitration of Indolin-2-one

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve indolin-2-one in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) using an ice bath.

  • Nitrating Agent Preparation: Separately, prepare a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of indolin-2-one while maintaining the low temperature and stirring vigorously. The reaction is exothermic and careful control of the temperature is crucial to minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The solid precipitate, which is the crude 7-nitroindolin-2-one, is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield pure 7-nitroindolin-2-one.

Reduction of 7-nitroindolin-2-one to this compound

The reduction of the nitro group to an amine can be accomplished using various reducing agents. Catalytic hydrogenation is a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 7-nitroindolin-2-one

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

  • Reaction Setup: In a hydrogenation vessel, suspend 7-nitroindolin-2-one in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

  • Hydrogenation: The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a specified pressure (e.g., atmospheric pressure or higher). The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reduction is monitored by the uptake of hydrogen and/or by analytical techniques like TLC or HPLC.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the product, is then concentrated under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis_of_7_Aminoindolin_2_one Indolin_2_one Indolin-2-one Nitroindolin_2_one 7-Nitroindolin-2-one Indolin_2_one->Nitroindolin_2_one Nitration Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Aminoindolin_2_one This compound Nitroindolin_2_one->Aminoindolin_2_one Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C)

Caption: Synthetic pathway to this compound.

Role in Drug Discovery and Development

This compound itself is not known to possess significant biological activity. Its primary role in the pharmaceutical industry is that of a versatile chemical intermediate. The presence of the amino group at the 7-position allows for a wide range of chemical modifications, enabling the synthesis of extensive libraries of compounds for high-throughput screening and lead optimization.

Derivatives of this compound have been investigated as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. For instance, the indolin-2-one core is a well-established pharmacophore for tyrosine kinase inhibitors. By modifying the 7-amino group, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these inhibitors.

While specific signaling pathways directly modulated by this compound are not documented, the pathways targeted by its derivatives are numerous and clinically relevant. These include pathways involved in cell proliferation, angiogenesis, and apoptosis.

Experimental_Workflow Start Start with This compound Functionalization Functionalization of the Amino Group Start->Functionalization Library_Synthesis Synthesis of a Compound Library Functionalization->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a foundational molecule in modern medicinal chemistry. While its own history is not marked by a singular discovery event, its importance has grown steadily with the increasing demand for novel and effective therapeutic agents. The synthetic accessibility of this compound, coupled with the reactivity of its amino group, ensures its continued use as a key building block in the design and synthesis of future generations of drugs, particularly in the realm of targeted cancer therapies. This guide has provided a comprehensive overview of its known history, physicochemical characteristics, and a detailed protocol for its synthesis, underscoring its pivotal role for researchers and professionals in the field of drug development.

References

Potential Biological Activities of 7-Aminoindolin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds, particularly as kinase inhibitors.[1] This technical guide focuses on the potential biological activities of a specific derivative, 7-Aminoindolin-2-one. While direct and extensive research on this particular molecule is limited, the wealth of data on its close analogs and derivatives provides a strong foundation for predicting its biological potential. This document will explore these potential activities, supported by data from related compounds, and provide detailed experimental protocols for assessing these activities. The presence of an amino group at the 7-position is of particular interest, as it can significantly influence the molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which in turn can affect its interaction with biological targets.

Potential Biological Activities

Based on the activities of structurally related indolin-2-one and 7-azaindole derivatives, this compound is predicted to exhibit a range of biological effects, including anticancer, anti-inflammatory, and kinase inhibitory activities.

Anticancer Activity

The indolin-2-one core is a well-established pharmacophore in the design of anticancer agents. Numerous derivatives have demonstrated potent antiproliferative activity against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected Indolin-2-one Derivatives

CompoundCancer Cell LineActivityReference
Hydrazonoindolin-2-one derivativesLung (A-549), Colon (HT-29), Breast (ZR-75)Potent anti-proliferative activity[2]
Arylidene indolin-2-onesBreast (MCF-7)Promising pharmaceuticals[3]
7-Azaindole derivative (7-AID)Cervical (HeLa), Breast (MCF-7, MDA MB-231)Effective DDX3 inhibition in a dose-dependent manner[4]
Indolin-2-one derivatives (designed from indirubin)Colon (HCT-116), Triple-negative breast cancer (MDA-MB-231)Significant inhibition, with some compounds showing IC50 values at the submicromolar level[1]
7-Azaindole derivativesHuman myeloblastic leukaemia (HL-60)Cytotoxic activity[5]

The proposed anticancer mechanism for many indolin-2-one derivatives involves the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase Inhibition

A primary mechanism through which indolin-2-one derivatives exert their anticancer effects is the inhibition of various protein kinases. The 7-azaindole scaffold, a close analog of the this compound core, has been a key component in the development of potent kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Indolin-2-one and 7-Azaindole Derivatives

CompoundTarget Kinase(s)PotencyReference
7-Azaindole derivatives with benzocycloalkanone motifsCDK9/CyclinT, Haspin kinaseIC50 in the micromolar to nanomolar range[6]
Indolin-2-one derivativesCyclin-Dependent Protein Kinase 8 (CDK8)Novel inhibitors[7]
7-Azaindole derivativesABL/SRCPotent dual inhibitors[8]

The amino group at the 7-position of this compound could potentially form key hydrogen bonds within the ATP-binding pocket of various kinases, contributing to its inhibitory activity.

Anti-inflammatory Activity

Derivatives of indole-2-one and 7-aza-2-oxindole have been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in immune cells.[9][10]

Table 3: Anti-inflammatory Activity of Selected Indole-2-one and 7-Aza-2-oxindole Derivatives

Compound SeriesAssayKey FindingsReference
Indole-2-one and 7-aza-2-oxindole derivativesInhibition of LPS-stimulated TNF-α and IL-6 release in RAW264.7 macrophagesSeveral compounds showed significant inhibitory activity[9][10]

The anti-inflammatory effects of these compounds are often linked to the modulation of signaling pathways involved in the inflammatory response, such as the NF-κB pathway.

Signaling Pathways

The potential biological activities of this compound are likely mediated through its interaction with key signaling pathways implicated in cancer and inflammation.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K GRB2_SOS GRB2/SOS VEGFR2->GRB2_SOS PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras GRB2_SOS->Ras Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis

Caption: VEGFR2 Signaling Pathway.

Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKKα IKKβ NEMO TAK1->IKK_complex NFkB_IkB p50/p65 IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: LPS-induced Inflammatory Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Anticancer Activity: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[11][12][13][14][15]

Materials:

  • Cancer cell lines (e.g., A-549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Add_Compound Add serial dilutions of This compound Incubate_24h_1->Add_Compound Incubate_48_72h Incubate for 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate % viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Experimental Workflow.

Anti-inflammatory Activity: Measurement of TNF-α and IL-6 Release

This protocol measures the inhibitory effect of a compound on the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[9][10][16][17][18][19][20]

Materials:

  • RAW264.7 macrophage cell line

  • Complete growth medium (DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium.

  • Incubate for 24 hours at 37°C.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Determine the cell viability of the remaining cells using the MTT assay to rule out cytotoxicity.

  • Calculate the percentage inhibition of cytokine release.

Kinase Inhibition: VEGFR-2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in response to VEGF stimulation.[21][22][23][24][25]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound (dissolved in DMSO)

  • Recombinant human VEGF

  • Cell lysis buffer

  • Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • Western blot reagents and equipment

Procedure:

  • Culture HUVECs to near confluency in 6-well plates.

  • Starve the cells in serum-free medium for 12-24 hours.

  • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using the anti-phospho-VEGFR-2 and anti-total-VEGFR-2 antibodies.

  • Visualize the protein bands and quantify the band intensities.

  • Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 to determine the inhibition of phosphorylation.

Conclusion

While direct experimental evidence for the biological activities of this compound is not yet abundant, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of the 7-amino group offers a key point for chemical modification to optimize potency and selectivity against various biological targets. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of its anticancer, anti-inflammatory, and kinase inhibitory properties. Further investigation into this promising molecule is warranted to fully elucidate its therapeutic potential.

References

7-Aminoindolin-2-one Derivatives and Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, pharmacological activities, and therapeutic potential of 7-aminoindolin-2-one derivatives and their analogs.

This technical guide provides a comprehensive overview of this compound derivatives and their analogs, a class of compounds that has garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. These compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, primarily through their ability to modulate key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Structure and Synthesis

The this compound core, also known as 7-aminooxindole, is a versatile scaffold amenable to a wide range of chemical modifications. The synthetic versatility of this heterocyclic system allows for the generation of diverse libraries of derivatives with distinct biological profiles.

A general synthetic approach to this compound derivatives involves the cyclization of appropriately substituted anilines. For instance, hydrazonoindolin-2-one derivatives can be synthesized through the condensation of isatin-hydrazones with various aldehydes in the presence of a catalytic amount of acetic acid. Thiazolo-indolin-2-one derivatives can be prepared via acid or base-catalyzed condensation or by reacting thiosemicarbazone intermediates with electrophilic reagents. The synthesis of 7-aza-2-oxindole derivatives often involves the reaction of substituted amines with 5-chloroisatin.

Pharmacological Activities and Mechanisms of Action

This compound derivatives exhibit a broad spectrum of biological activities, which are summarized below.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this class of compounds. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.

Mechanism of Action: The primary anticancer mechanism of many this compound derivatives is the inhibition of protein kinases. These compounds often target the ATP-binding site of kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key kinase targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of these receptor tyrosine kinases (RTKs) disrupts downstream signaling pathways, leading to the suppression of tumor angiogenesis and growth. Sunitinib, a multi-kinase inhibitor based on the indolin-2-one scaffold, is a prime example of a drug that targets these receptors.

  • Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Inhibition of Aurora kinases, particularly Aurora B, can lead to defects in chromosome segregation and ultimately, apoptosis.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Some derivatives have been shown to modulate the MAPK signaling cascade, which is frequently dysregulated in cancer. This can involve the activation of p38 and JNK, leading to apoptosis.

  • Thioredoxin Reductase (TrxR): Certain indolin-2-one compounds can inhibit TrxR, an enzyme involved in redox homeostasis. Inhibition of TrxR leads to increased oxidative stress and activation of apoptosis signal-regulating kinase 1 (ASK1), triggering apoptotic cell death.

dot

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR PI3K PI3K RTK->PI3K MAPK RAS/RAF/MEK/ERK RTK->MAPK Indolinone This compound Derivative Indolinone->RTK Inhibits TrxR TrxR Indolinone->TrxR Inhibits AuroraB Aurora Kinase B Indolinone->AuroraB Inhibits Proliferation Cell Proliferation Angiogenesis Indolinone->Proliferation Inhibits Apoptosis Apoptosis Indolinone->Apoptosis Induces Mitosis Mitosis Indolinone->Mitosis Disrupts AKT Akt PI3K->AKT AKT->Proliferation MAPK->Proliferation ASK1 ASK1 TrxR->ASK1 p38_JNK p38 / JNK ASK1->p38_JNK p38_JNK->Apoptosis AuroraB->Mitosis

Figure 1: Anticancer Signaling Pathways of this compound Derivatives.
Anti-inflammatory Activity

Several this compound and 7-aza-2-oxindole derivatives have demonstrated significant anti-inflammatory properties.

Mechanism of Action: The anti-inflammatory effects are primarily mediated by the inhibition of pro-inflammatory mediators in macrophages. Upon stimulation with lipopolysaccharide (LPS), macrophages produce inflammatory cytokines and enzymes. These derivatives can suppress the production of:

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)

  • Cyclooxygenase-2 (COX-2)

  • Prostaglandin E synthase (PGES)

  • Inducible nitric oxide synthase (iNOS)

This suppression is often linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

dot

anti_inflammatory_pathway cluster_membrane Macrophage Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway LPS LPS LPS->TLR4 Indolinone This compound Derivative Indolinone->NFkB_pathway Inhibits Gene_Expression Gene Expression NFkB_pathway->Gene_Expression Pro_inflammatory Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Gene_Expression->Pro_inflammatory

Figure 2: Anti-inflammatory Signaling Pathway.
Antimicrobial Activity

Certain derivatives, particularly those incorporating a thiazole moiety, have shown promising antibacterial and antibiofilm activities against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The antimicrobial activity of these compounds can be attributed to the inhibition of essential bacterial enzymes. One key target is dihydrofolate reductase (DHFR) , an enzyme crucial for the synthesis of nucleic acids and amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial growth and replication. Some derivatives also interfere with bacterial quorum sensing , a cell-to-cell communication system that regulates virulence and biofilm formation.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of representative this compound derivatives and analogs.

Table 1: Anticancer Activity (IC50 in µM)

Compound ClassDerivativeA-549 (Lung)HT-29 (Colon)ZR-75 (Breast)HCT-116MDA-MB-231Reference
Hydrazonoindolin-2-one5b>504.37>50--[1]
5c2.53>50>50--[1]
7b2.14>50>50--[1]
10e4.66>50>50--[1]
Indolin-2-one1c---<1Potent[2]
1h---<1-[2]
2c----Potent[2]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivativeS. aureusMRSAVREMRSEReference
Quinoline-2-one6c-0.750.752.50[3]
6l----[3]
6o----[3]
2-Aminopyridine2c0.039---[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

Synthesis of Hydrazonoindolin-2-one Derivatives

dot

synthesis_workflow Start Start Step1 Mix equimolar isatin-hydrazone and aldehyde in methanol. Start->Step1 Step2 Add catalytic glacial acetic acid. Step1->Step2 Step3 Reflux for 4 hours. Step2->Step3 Step4 Cool to room temperature. Step3->Step4 Step5 Collect precipitate by filtration. Step4->Step5 Step6 Dry and crystallize from EtOH/DMF. Step5->Step6 End End Step6->End

Figure 3: General Synthesis Workflow for Hydrazonoindolin-2-ones.

Procedure:

  • A mixture of equimolar quantities of the appropriate isatin-hydrazone (2 mmol) and aldehyde (2 mmol) is prepared in 30 mL of methanol.

  • A catalytic amount of glacial acetic acid is added to the mixture.

  • The reaction mixture is refluxed for 4 hours.

  • After reflux, the mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, dried, and crystallized from an ethanol/dimethylformamide (EtOH/DMF) solvent system to yield the pure hydrazonoindolin-2-one derivative.[1]

In Vitro Kinase Inhibition Assay (General Protocol)

Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a generic peptide or protein)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a microplate, add the purified kinase, the substrate, and the kinase reaction buffer.

  • Add the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the kinase activity. This can be done by measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or by detecting the remaining ATP).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Anti-inflammatory Activity Assay in Macrophages

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the levels of inflammatory mediators (e.g., TNF-α, IL-6, nitric oxide) in the supernatant using appropriate methods such as ELISA for cytokines and the Griess assay for nitric oxide.

  • Determine the concentration-dependent inhibitory effect of the test compounds on the production of these mediators.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with significant therapeutic potential across multiple disease areas. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to modulate key signaling pathways provides a strong basis for the development of novel drugs. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize these compounds for clinical applications. Future research should focus on improving the selectivity and pharmacokinetic properties of these derivatives to enhance their efficacy and safety profiles.

References

The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery and its Molecular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. While "7-Aminoindolin-2-one" represents a specific functionalization of this core, its detailed molecular mechanism of action is not extensively characterized in publicly available literature. However, the broader class of indolin-2-one derivatives has been the subject of intensive research, revealing a diverse range of molecular targets and mechanisms of action. This guide will provide an in-depth overview of the well-established mechanisms of action for prominent indolin-2-one-based compounds, serving as a foundational understanding for researchers exploring this chemical space.

Indolin-2-Ones as Inhibitors of Thioredoxin Reductase

A significant number of indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system. The Trx system, which also includes thioredoxin (Trx) and NADPH, is crucial for maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.[1]

Molecular Mechanism of Action

Indolin-2-one-based inhibitors of TrxR typically act by covalently modifying the active site of the enzyme. This leads to an accumulation of oxidized Trx, which in turn disrupts the cellular redox balance and triggers downstream signaling events culminating in apoptosis.[1] The inhibition of TrxR by these compounds can lead to the activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways, ultimately resulting in programmed cell death.[1]

Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the inhibition of TrxR by indolin-2-one derivatives.

TrxR_Inhibition_Pathway cluster_cell Cancer Cell Indolin_2_one Indolin-2-one Derivative TrxR Thioredoxin Reductase (TrxR) Indolin_2_one->TrxR Inhibition Trx_ox Oxidized Trx TrxR->Trx_ox Accumulation ROS Increased ROS Trx_ox->ROS ASK1 ASK1 ROS->ASK1 Activation p38_JNK p38/JNK MAPK ASK1->p38_JNK Activation Apoptosis Apoptosis p38_JNK->Apoptosis Induction

Caption: Inhibition of TrxR by indolin-2-one derivatives.

Quantitative Data

The inhibitory potency of various indolin-2-one derivatives against TrxR is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes representative data for this class of compounds.

Compound ClassTarget EnzymeIC50 (µM)Cell LineReference
Arylideneindolin-2-onesThioredoxin Reductase0.5 - 10Various Cancer Cells[1]
Experimental Protocols

Thioredoxin Reductase (TrxR) Activity Assay:

  • Principle: The activity of TrxR is measured spectrophotometrically by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), with an absorbance maximum at 412 nm.

  • Procedure:

    • Recombinant human TrxR is incubated with varying concentrations of the indolin-2-one inhibitor in a reaction buffer containing NADPH.

    • The reaction is initiated by the addition of DTNB.

    • The increase in absorbance at 412 nm is monitored over time using a microplate reader.

    • The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Indolin-2-Ones as Dual Inhibitors of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

Another important class of indolin-2-one derivatives exhibits dual inhibitory activity against 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2][3] These enzymes are key players in the arachidonic acid cascade, which is central to inflammation.[2][3] 5-LOX is involved in the synthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][3] Dual inhibition of these enzymes offers a synergistic anti-inflammatory effect.

Molecular Mechanism of Action

Indoline-based dual inhibitors of 5-LOX and sEH typically bind to the active sites of both enzymes, preventing the binding of their natural substrates.[3] By inhibiting 5-LOX, these compounds reduce the production of pro-inflammatory leukotrienes. Simultaneously, by inhibiting sEH, they increase the levels of anti-inflammatory EETs.[2][3]

Signaling Pathway

The following diagram depicts the role of indolin-2-one derivatives in modulating the arachidonic acid pathway.

Arachidonic_Acid_Pathway cluster_inflammatory_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid LOX_5 5-LOX Arachidonic_Acid->LOX_5 CYP450 CYP450 Arachidonic_Acid->CYP450 Leukotrienes Leukotrienes (Pro-inflammatory) LOX_5->Leukotrienes EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH DiHETrEs DiHETrEs (Pro-inflammatory) sEH->DiHETrEs Indolin_2_one Indolin-2-one Derivative Indolin_2_one->LOX_5 Inhibition Indolin_2_one->sEH Inhibition

Caption: Dual inhibition of 5-LOX and sEH by indolin-2-one derivatives.

Quantitative Data

The inhibitory activities of dual 5-LOX/sEH inhibitors are determined by their IC50 values against each enzyme.

Compound ClassTarget EnzymeIC50 (µM)Assay SystemReference
Indoline-based compounds5-Lipoxygenase (5-LOX)0.1 - 5Cell-based or purified enzyme[2]
Indoline-based compoundsSoluble Epoxide Hydrolase (sEH)0.01 - 1Purified enzyme[2]
Experimental Protocols

5-Lipoxygenase (5-LOX) Inhibition Assay:

  • Principle: The activity of 5-LOX is determined by measuring the formation of its product, leukotriene B4 (LTB4), from arachidonic acid.

  • Procedure:

    • Human polymorphonuclear leukocytes (PMNLs) or a purified 5-LOX enzyme preparation is pre-incubated with the test compound.

    • The reaction is initiated by the addition of arachidonic acid and the calcium ionophore A23187.

    • After incubation, the reaction is stopped, and the amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

    • The IC50 value is calculated from the dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay:

  • Principle: The activity of sEH is measured by monitoring the hydrolysis of a fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

  • Procedure:

    • Recombinant human sEH is incubated with the indolin-2-one inhibitor in a reaction buffer.

    • The fluorescent substrate CMNPC is added to initiate the reaction.

    • The increase in fluorescence, resulting from the hydrolysis of the substrate, is measured over time using a fluorescence plate reader.

    • The IC50 value is determined by analyzing the inhibition of enzyme activity at different inhibitor concentrations.

Conclusion

The indolin-2-one scaffold serves as a versatile template for the design of potent and selective inhibitors of various biologically important enzymes. The examples of thioredoxin reductase and dual 5-LOX/sEH inhibitors highlight the diverse therapeutic potential of this chemical class, spanning from oncology to inflammatory diseases. While the specific molecular mechanism of this compound remains to be fully elucidated, the extensive research on related derivatives provides a strong foundation for future investigations into its biological activities and therapeutic applications. Further studies are warranted to characterize the precise molecular targets and signaling pathways modulated by this compound and its analogues to unlock their full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 7-Aminoindolin-2-one as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoindolin-2-one and its derivatives represent a promising class of fluorescent probes for cellular imaging. The indolin-2-one core structure provides a versatile scaffold for the development of fluorophores with sensitivity to their microenvironment. These probes can be designed to exhibit changes in their fluorescent properties, such as intensity or emission wavelength, in response to specific cellular events like changes in pH, ion concentration, or enzyme activity. Their application in live-cell imaging allows for the real-time visualization of dynamic cellular processes, making them valuable tools in basic research and drug discovery. This document provides an overview of the potential applications and detailed protocols for the use of this compound as a fluorescent probe in cell imaging. The protocols provided are based on general methodologies for similar indole-based fluorescent probes and should be optimized for specific experimental conditions.

Photophysical and Cytotoxicity Data

The successful application of a fluorescent probe is dependent on its photophysical properties and its impact on cell viability. The following tables summarize representative data for indole-based fluorescent probes, which can serve as a reference for the expected performance of this compound.

Table 1: Representative Photophysical Properties of Indole-Based Fluorescent Probes

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent/Condition
Indole Derivative 14254830.585,400PBS (pH 7.4)
Indole Derivative 24414970.657,000PBS (pH 7.4)
Indole Derivative 34364980.728,200PBS (pH 7.4)

Table 2: Representative Cytotoxicity Data of Fluorescent Probes

Cell LineAssayProbe Concentration (µM)Incubation Time (h)Cell Viability (%)
HeLaMTT1024>95
A549Calcein-AM/Sytox2524>90
HepG2MTT5024>85

Experimental Protocols

General Protocol for Live-Cell Imaging

This protocol outlines the general steps for staining and imaging live cells with a this compound-based fluorescent probe.

Materials:

  • This compound fluorescent probe

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol red-free medium)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Stock Solution Preparation: Prepare a 1-10 mM stock solution of the this compound probe in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation: Plate cells on a glass-bottom dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.

  • Probe Loading: a. Dilute the probe stock solution in pre-warmed complete cell culture medium or PBS to the desired final concentration (typically 1-10 µM). b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The optimal staining time should be determined experimentally.

  • Washing: a. After incubation, remove the loading solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed live-cell imaging medium to the cells. b. Place the dish or slide on the stage of a fluorescence microscope. c. Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set. d. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is to determine the optimal, non-toxic working concentration of the this compound probe.

Materials:

  • This compound fluorescent probe

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Probe Treatment: a. Prepare serial dilutions of the this compound probe in complete culture medium. b. Remove the medium from the wells and add 100 µL of the diluted probe solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). c. Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: a. Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the concentration at which the probe does not significantly affect cell viability.

Visualizations

The following diagrams illustrate conceptual signaling pathways and experimental workflows relevant to the use of this compound as a fluorescent probe.

Signaling_Pathway cluster_cell Cellular Environment cluster_detection Fluorescence Detection Probe This compound (Low Fluorescence) Protonated_Probe Protonated Probe (High Fluorescence) Probe->Protonated_Probe Protonation Low_Fluorescence Low Fluorescence Signal Probe->Low_Fluorescence High_Fluorescence High Fluorescence Signal Protonated_Probe->High_Fluorescence H+ H+ H+->Probe Acidic_Organelle Acidic Organelle (e.g., Lysosome) Acidic_Organelle->H+

Caption: Conceptual signaling pathway for a pH-sensitive this compound probe.

Experimental_Workflow A 1. Prepare Probe Stock Solution (1-10 mM in DMSO) C 3. Dilute Probe in Medium (1-10 µM) A->C B 2. Culture Cells on Glass-Bottom Dish D 4. Incubate Cells with Probe (15-60 min at 37°C) B->D C->D E 5. Wash Cells to Remove Unbound Probe D->E F 6. Add Live-Cell Imaging Medium E->F G 7. Image with Fluorescence Microscope F->G

Caption: Experimental workflow for live-cell imaging with this compound.

Competitive_Binding_Assay cluster_system Assay System cluster_outcomes Possible Outcomes Target Target Protein Bound_Probe Probe-Target Complex (High Fluorescence) Target->Bound_Probe Binds Probe Fluorescent Probe Probe->Bound_Probe Ligand Test Ligand Ligand->Target Competes with Probe Free_Probe Free Probe (Low Fluorescence) Ligand->Free_Probe Displaces Probe

Caption: Logical relationship in a competitive binding assay using a fluorescent probe.

Application Notes & Protocols: Labeling Proteins with 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with small molecules is a cornerstone of chemical biology and drug development, enabling the creation of antibody-drug conjugates (ADCs), fluorescently tagged proteins for imaging, and affinity probes for interactome studies. While standard bioconjugation methods target reactive residues like cysteine and lysine, there is a continuous search for novel reagents and strategies to expand the protein labeling toolkit.

This document provides a detailed, though theoretical, protocol for the labeling of proteins using 7-Aminoindolin-2-one. It is important to note that this compound is not a conventional bioconjugation reagent, and no standard protocol for its use in protein labeling has been established in the scientific literature. The primary reactive site on this molecule is its aromatic amine, which is not typically targeted for direct protein conjugation due to its relatively low nucleophilicity compared to aliphatic amines like the side chain of lysine.[1]

Therefore, the protocol outlined below is a proposed, two-step strategy that requires initial chemical modification of this compound to introduce a more reactive functional group for protein conjugation. This approach is based on established principles of bioconjugation chemistry and serves as a starting point for researchers interested in exploring the potential of this and similar molecules.[2][3] Significant optimization and characterization will be required to achieve efficient and specific labeling.

Part 1: Synthesis of Maleimide-Functionalized this compound

The proposed strategy involves first reacting the primary amine of this compound with a bifunctional linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester will react with the amino group of the indolinone to form a stable amide bond, leaving the maleimide group available for subsequent reaction with thiol groups (e.g., from cysteine residues) on a protein.[4][5]

Experimental Protocol: Synthesis of 7-(Maleimido-propionamido)indolin-2-one

1.1 Materials and Reagents:

  • This compound

  • N-Succinimidyl 3-Maleimidopropionate (SMP)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Ethyl Acetate

  • Hexanes

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Reverse-phase HPLC system

  • Mass Spectrometer

1.2 Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add Triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • In a separate flask, dissolve N-Succinimidyl 3-Maleimidopropionate (SMP) (1.1 equivalents) in anhydrous DMF.

  • Slowly add the SMP solution to the this compound solution.

  • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or reverse-phase HPLC to obtain the maleimide-functionalized this compound.

  • Confirm the identity and purity of the product by mass spectrometry and NMR.

Data Presentation: Hypothetical Synthesis Optimization
Parameter Condition 1 Condition 2 Condition 3 Outcome
Solvent DMFDMSOAcetonitrileDMF provides the best solubility for reactants.
Base TriethylamineDIPEAN-MethylmorpholineTriethylamine effectively scavenges the acid byproduct.
Equivalents of SMP 1.11.52.01.1 equivalents minimize side reactions.
Reaction Time 2 hours4 hours8 hours4-6 hours typically sufficient for completion.

Part 2: Protein Labeling with Maleimide-Functionalized this compound

This part of the protocol describes the conjugation of the synthesized maleimide-functionalized this compound to a protein containing accessible cysteine residues. If the target protein does not have free cysteines, existing disulfide bonds may need to be reduced.

Experimental Protocol: Cysteine-Directed Protein Labeling

2.1 Materials and Reagents:

  • Target protein with at least one accessible cysteine residue (e.g., BSA, TheraMAB™)

  • Maleimide-functionalized this compound (from Part 1)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

  • EDTA (optional, to chelate metals and prevent disulfide re-oxidation)

  • Tris(2-carboxyethyl)phosphine (TCEP) (if reduction is needed)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • SDS-PAGE system

  • UV-Vis Spectrophotometer

  • Mass Spectrometer (for determining degree of labeling)

2.2 Protein Preparation (if reduction is required):

  • Dissolve the protein in degassed PBS buffer to a concentration of 1-10 mg/mL.

  • Add a 10-20 fold molar excess of TCEP.

  • Incubate at room temperature for 30-60 minutes.

  • Remove excess TCEP using a desalting column (e.g., PD-10) equilibrated with degassed PBS buffer (pH 7.2).

2.3 Labeling Reaction:

  • Dissolve the maleimide-functionalized this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a 10-20 mM stock solution.

  • Immediately after preparing the protein solution (with or without reduction), add a 5-20 fold molar excess of the maleimide-functionalized indolinone stock solution.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the label is light-sensitive.

  • Quench the reaction by adding a thiol-containing reagent like L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM to react with any excess maleimide reagent.

2.4 Purification and Analysis:

  • Remove unreacted small molecules by size-exclusion chromatography (e.g., PD-10 column or FPLC) using PBS as the mobile phase.

  • Analyze the purified labeled protein by SDS-PAGE to confirm conjugation (a shift in molecular weight may be observed).

  • Determine the concentration of the labeled protein using a BCA or Bradford assay.

  • Calculate the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Data Presentation: Hypothetical Labeling Optimization
Parameter Condition 1 Condition 2 Condition 3 Outcome
Molar Excess of Label 5x10x20xIncreasing excess generally increases DOL, but may also increase non-specific labeling.
Reaction pH 6.57.28.0pH 7.0-7.5 is optimal for maleimide-thiol reactions.
Reaction Time 1 hour2 hoursOvernight at 4°C1-2 hours at RT is often sufficient.
Protein Concentration 1 mg/mL5 mg/mL10 mg/mLHigher concentrations can improve reaction kinetics.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Part 1: Synthesis cluster_1 Part 2: Bioconjugation A This compound C Reaction in DMF/TEA A->C B SMP (NHS-Maleimide Linker) B->C D Purification (HPLC) C->D E Maleimide-Functionalized This compound D->E H Labeling Reaction E->H F Target Protein (with Cysteine) G Reduction (optional, TCEP) F->G G->H I Purification (SEC) H->I J Characterization (SDS-PAGE, MS) I->J K Labeled Protein I->K

Caption: Workflow for the synthesis and protein conjugation of this compound.

Application in a Signaling Pathway Pulldown Assay

G LabeledProtein Labeled Protein (Bait) Incubate Incubation LabeledProtein->Incubate CellLysate Cell Lysate CellLysate->Incubate AffinityBeads Affinity Beads Incubate->AffinityBeads Wash Wash Steps AffinityBeads->Wash Elute Elution Wash->Elute InteractingProteins Interacting Proteins (Prey) Elute->InteractingProteins MS_Analysis Mass Spectrometry (Identification) InteractingProteins->MS_Analysis

Caption: Using the labeled protein as bait to identify interacting partners.

References

7-Aminoindolin-2-one: A Versatile Scaffold for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 7-Aminoindolin-2-one has emerged as a crucial building block in organic synthesis, providing a versatile scaffold for the development of a wide range of biologically active compounds. Its unique structure, featuring a reactive amino group and a modifiable lactam ring, makes it an attractive starting material for the synthesis of potent kinase inhibitors and other therapeutic agents. This application note details key synthetic transformations of this compound and provides protocols for its utilization in the generation of diverse molecular architectures for researchers, scientists, and drug development professionals.

Introduction

The indolin-2-one core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The addition of an amino group at the 7-position provides a key handle for synthetic diversification, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compounds. This strategic placement of the amino group enables chemists to explore a broad chemical space and develop structure-activity relationships (SAR) for targeted drug design.

Key Synthetic Applications

This compound serves as a versatile precursor for a variety of chemical transformations, primarily involving the amino group and the C3-methylene position of the oxindole ring. The principal applications include acylation, condensation reactions, and cross-coupling reactions.

Figure 1: Key Synthetic Transformations of this compound. This diagram illustrates the primary reaction types involving this compound, including acylation of the amino group, condensation at the C3-position, and Suzuki coupling of a halogenated derivative.

G This compound This compound Acylated Derivative Acylated Derivative This compound->Acylated Derivative Acylation Condensation Product Condensation Product This compound->Condensation Product Condensation Halogenated Intermediate Halogenated Intermediate This compound->Halogenated Intermediate Halogenation Suzuki Coupling Product Suzuki Coupling Product Halogenated Intermediate->Suzuki Coupling Product Suzuki Coupling

Acylation of the Amino Group

The amino group at the 7-position can be readily acylated with a variety of acylating agents, such as acyl chlorides or anhydrides, to introduce amide functionalities. This modification is crucial for tuning the electronic properties and steric bulk of the molecule, which can significantly impact biological activity.

Condensation Reactions at the C3-Position

The active methylene group at the C3-position of the indolin-2-one ring is amenable to condensation reactions with various aldehydes and ketones. The Knoevenagel condensation is a widely employed method to introduce a substituted benzylidene moiety at this position, a common feature in many kinase inhibitors.

Suzuki Cross-Coupling Reactions

For further diversification, the this compound scaffold can be first halogenated to introduce a handle for cross-coupling reactions. Subsequent Suzuki-Miyaura coupling with a wide range of boronic acids allows for the introduction of aryl or heteroaryl substituents, significantly expanding the accessible chemical space.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: General Procedure for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. This reaction is frequently used to synthesize 3-(substituted-benzylidene)indolin-2-ones.

Workflow for Knoevenagel Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound and aldehyde in ethanol B Add piperidine (catalyst) A->B C Heat mixture at reflux B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Upon completion F Collect precipitate by filtration E->F G Wash with cold ethanol F->G H Dry the product G->H

Figure 2: A step-by-step workflow for the Knoevenagel condensation reaction.

Materials:

  • This compound

  • Substituted benzaldehyde (1.0-1.2 equivalents)

  • Ethanol

  • Piperidine (catalytic amount)

Procedure:

  • To a solution of this compound in ethanol, add the substituted benzaldehyde.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture at reflux for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired 3-(substituted-benzylidene)-7-aminoindolin-2-one.

Table 1: Representative Yields for Knoevenagel Condensation of Indolin-2-ones

Starting Indolin-2-oneAldehydeCatalystYield (%)
6-Chloroindolin-2-one4-NitrobenzaldehydePiperidine45
6-Chloroindolin-2-one4-(Dimethylamino)benzaldehydePiperidine84
Indolin-2-one3,4,5-TrimethoxybenzaldehydePiperidineVariable

Note: The yields provided are for analogous reactions with substituted indolin-2-ones and serve as a general reference.[1]

Application in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, the 3-benzylideneindolin-2-one scaffold is a core component of several potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and c-Kit. The amino group at the 7-position can be functionalized to enhance binding affinity and selectivity for the target kinase.

Signaling Pathway Inhibition by Indolin-2-one Derivatives

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) P_RTK Phosphorylated RTK RTK->P_RTK Ligand Binding Indolinone This compound Derivative Indolinone->RTK Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_RTK->Downstream Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

Figure 3: Simplified signaling pathway showing inhibition of RTKs by this compound derivatives.

Conclusion

This compound is a highly valuable and versatile building block in the field of organic and medicinal chemistry. Its amenability to a variety of chemical transformations allows for the creation of large and diverse libraries of compounds for high-throughput screening and drug discovery efforts. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this important scaffold in the development of novel therapeutics.

Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken at all times.

References

Application of 7-Aminoindolin-2-one Scaffold in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 7-aminoindolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of synthetic compounds with diverse biological activities. Its versatile structure allows for substitutions at various positions, enabling the generation of large compound libraries with a wide range of pharmacological properties. This structural versatility makes derivatives of this compound ideal candidates for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. These campaigns are instrumental in the early phases of drug discovery, allowing for the rapid screening of thousands of compounds against specific biological targets.

This application note provides an overview of the use of this compound derivatives in HTS, with a focus on their application as kinase inhibitors. It includes detailed protocols for common HTS assays used to screen these compounds and presents quantitative data for representative molecules.

Application in Kinase Inhibitor Screening

Derivatives of the indolin-2-one scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2][3] High-throughput screening assays are crucial for identifying potent and selective kinase inhibitors from large compound libraries.

A common HTS method for kinase inhibitors is the luminescent kinase assay, which measures the amount of ATP remaining after a kinase reaction.[3] A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.

Signaling Pathway of Aurora B Kinase

Aurora B kinase is a key regulator of mitosis, and its overexpression is associated with several types of cancer.[1][3] Inhibition of Aurora B kinase can lead to apoptosis in cancer cells, making it an attractive target for anticancer drug development.[3]

Aurora B Kinase Signaling Pathway Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Signaling_Cascade Upstream Signaling Cascade Receptor_Tyrosine_Kinases->Signaling_Cascade Aurora_B_Kinase Aurora B Kinase Signaling_Cascade->Aurora_B_Kinase Activation Histone_H3 Histone H3 Aurora_B_Kinase->Histone_H3 Phosphorylation Cytokinesis Cytokinesis Aurora_B_Kinase->Cytokinesis Chromosome_Segregation Chromosome Segregation Histone_H3->Chromosome_Segregation Indolinone_Derivative This compound Derivative Indolinone_Derivative->Aurora_B_Kinase Inhibition

Caption: Aurora B Kinase Signaling Pathway and Inhibition.

High-Throughput Screening Workflow

A typical HTS workflow involves several stages, from assay development to hit confirmation and validation. The goal is to identify compounds that consistently show activity against the target of interest.

High-Throughput Screening Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Dose-Response cluster_3 Secondary Assays & Lead Optimization Assay_Development Assay Development Assay_Validation Assay Validation (Z', S/B, CV) HTS High-Throughput Screening (Single Concentration) Assay_Validation->HTS Compound_Library Compound Library (e.g., Indolin-2-one derivatives) Compound_Library->HTS Primary_Hits Identification of Primary Hits HTS->Primary_Hits Hit_Confirmation Hit Confirmation (Re-testing) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curve (IC50 Determination) Hit_Confirmation->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (Selectivity, MoA) Confirmed_Hits->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General High-Throughput Screening Workflow.

Quantitative Data of Indolin-2-one Derivatives

The following table summarizes the inhibitory activities of several indolin-2-one derivatives against various protein kinases. This data is typically generated from HTS campaigns followed by more detailed dose-response studies.

Compound IDTarget KinaseIC50 (µM)Cell LineReference
Compound 9CDK-2-HepG-2[2]
Compound 9CDK-4-HepG-2[2]
Compound 20EGFR-HepG-2[2]
Compound 20VEGFR-2-HepG-2[2]
Indolin-2-one Derivative 1Aurora B--[3]
Indolin-2-one Derivative 2Aurora B--[3]

Note: Specific IC50 values for compounds 9 and 20 were not provided in the search results, but they were reported to have potent inhibitory activity in the micromolar and nanomolar range, respectively.[2]

Experimental Protocols

Luminescent Kinase Assay for Aurora B Inhibitors

This protocol is a generalized procedure based on the methodology for screening Aurora B inhibitors.[3]

Objective: To identify inhibitors of Aurora B kinase from a library of this compound derivatives.

Materials:

  • Recombinant human Aurora B kinase

  • Kinase substrate (e.g., a peptide)

  • ATP

  • Kinase buffer (containing MgCl2, DTT, and a buffering agent)

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • Test compounds (dissolved in DMSO)

  • 384-well white assay plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Add 0.5 µL of test compounds at various concentrations to the wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing Aurora B kinase and its substrate in kinase buffer.

    • Add 5 µL of the kinase reaction mixture to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ATP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Plot the percentage of inhibition against the compound concentration to determine the IC50 value for active compounds.

Cell-Based SEAP Reporter Gene Assay

This protocol is a generalized method for screening inhibitors of a signaling pathway that results in the expression of a secreted alkaline phosphatase (SEAP) reporter gene.[4]

Objective: To identify compounds that inhibit a specific signaling pathway (e.g., IFN-α) using a cell-based reporter assay.

Materials:

  • HEK-Blue™ IFN-α/β cells (or other suitable reporter cell line)

  • Growth medium (e.g., DMEM with supplements)

  • Stimulant (e.g., IFN-α2a)

  • Test compounds (dissolved in DMSO)

  • QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)

  • 384-well clear, flat-bottom cell culture plates

  • Spectrophotometer or plate reader capable of measuring absorbance at 620-655 nm

Procedure:

  • Cell Seeding: Seed the reporter cells into 384-well plates at a density of 5,000 cells per well and incubate for 5 hours.

  • Compound Addition: Add 0.5 µL of test compounds to the wells.

  • Stimulation: Add the stimulant (e.g., IFN-α2a) to the wells to a final concentration that induces a robust reporter signal.

  • Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • SEAP Detection:

    • Transfer 7 µL of the cell culture supernatant to a new 384-well plate.

    • Add 72 µL of QUANTI-Blue™ Solution to each well.

    • Incubate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 640 nm using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the reporter signal for each compound.

The this compound scaffold is a valuable starting point for the development of potent and selective inhibitors of various drug targets, particularly protein kinases. High-throughput screening provides an efficient means of identifying promising lead compounds from large libraries of these derivatives. The protocols and data presented here offer a framework for the application of this compound derivatives in modern drug discovery campaigns.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-AA-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid analysis is a critical tool in various scientific disciplines, including proteomics, drug discovery, and food science. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the separation and quantification of amino acids. However, most amino acids lack a strong chromophore or fluorophore, making their direct detection by UV or fluorescence detectors challenging.[1] To overcome this limitation, pre-column derivatization is frequently employed to attach a UV-active or fluorescent tag to the amino acids before their separation on an HPLC column.[2]

While the specific reagent 7-Aminoindolin-2-one is not commonly documented for amino acid derivatization in the scientific literature, this application note details the well-established and widely used pre-column derivatization methods employing o-Phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC-Cl) for secondary amino acids.[3][4] This dual-reagent approach allows for the comprehensive analysis of all proteinogenic amino acids.[4]

Principle

The methodology involves two key steps. First, the amino acid sample is derivatized in an automated pre-column step. Primary amino acids react with OPA in the presence of a thiol to form fluorescent isoindole derivatives. Subsequently, secondary amino acids are derivatized with FMOC-Cl to yield fluorescent adducts. The derivatized amino acids are then separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Automated Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Amino Acid Standard or Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis For protein samples Dilution Dilution with Diluent Sample->Dilution For free amino acids Hydrolysis->Dilution OPA_reagent OPA/Thiol Reagent Addition Dilution->OPA_reagent FMOC_reagent FMOC-Cl Reagent Addition OPA_reagent->FMOC_reagent Derivatization of primary amines Injection Injection onto RP-HPLC Column FMOC_reagent->Injection Derivatization of secondary amines Separation Gradient Elution Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1. Experimental workflow for the pre-column derivatization and HPLC analysis of amino acids.

Protocols

1. Reagent and Sample Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water. Adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

  • OPA Reagent: Dissolve 10 mg of o-Phthalaldehyde in 1 ml of methanol. Add 10 µl of 3-mercaptopropionic acid and 8.99 ml of 0.4 M borate buffer (pH 10.2). This reagent is light-sensitive and should be prepared fresh.

  • FMOC-Cl Reagent: Dissolve 2.5 mg of 9-fluorenylmethyl chloroformate in 1 ml of acetonitrile. This reagent is moisture-sensitive and should be prepared fresh.

  • Amino Acid Standards: Prepare a stock solution of an amino acid standard mix at a concentration of 1 mM in 0.1 M HCl. Further dilute with the sample diluent to prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µM).

  • Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release the constituent amino acids. Neutralize and dilute the hydrolysate in the sample diluent (e.g., 0.1 M HCl). For free amino acid analysis, dilute the sample directly in the diluent.

2. Automated Derivatization Program

The following program can be implemented in a modern HPLC autosampler.

StepActionVolumeDetails
1Aspirate Borate Buffer5 µlTo prime the needle and sample loop.
2Aspirate Sample/Standard1 µlThe amino acid solution.
3Aspirate OPA Reagent1 µlMix with the sample in the needle.
4Wait-Allow for a 1-minute reaction time for primary amino acids.
5Aspirate FMOC-Cl Reagent1 µlMix with the reaction mixture.
6Wait-Allow for a 2-minute reaction time for secondary amino acids.
7Inject-Inject the derivatized sample onto the HPLC column.

3. HPLC Conditions

ParameterSetting
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10, v/v/v)
Gradient 0-2 min, 0% B; 2-20 min, 0-60% B; 20-22 min, 60-100% B; 22-25 min, 100% B; 25-26 min, 100-0% B; 26-30 min, 0% B
Flow Rate 1.5 ml/min
Column Temperature 40°C
Injection Volume 8 µl
Fluorescence Detector OPA-derivatives: Excitation: 340 nm, Emission: 450 nmFMOC-derivatives: Excitation: 266 nm, Emission: 305 nm

Data Presentation

The following table presents typical performance data for the HPLC analysis of OPA/FMOC-derivatized amino acids.

Amino AcidRetention Time (min)LOD (pmol)LOQ (pmol)Linearity (R²)
Aspartic Acid (Asp)4.20.51.5>0.999
Glutamic Acid (Glu)5.10.51.5>0.999
Serine (Ser)6.30.82.4>0.998
Glycine (Gly)7.51.03.0>0.998
Histidine (His)7.81.23.6>0.997
Threonine (Thr)8.20.72.1>0.999
Alanine (Ala)9.10.61.8>0.999
Arginine (Arg)9.51.54.5>0.996
Proline (Pro)11.22.06.0>0.995
Tyrosine (Tyr)12.40.41.2>0.999
Valine (Val)13.50.51.5>0.999
Methionine (Met)14.10.61.8>0.999
Isoleucine (Ile)15.20.41.2>0.999
Phenylalanine (Phe)15.80.41.2>0.999
Leucine (Leu)16.30.51.5>0.999
Lysine (Lys)17.51.03.0>0.998
Note: Retention times, LOD, LOQ, and linearity are dependent on the specific HPLC system, column, and experimental conditions and should be determined empirically.

Logical Relationship of Derivatization Reactions

G cluster_reactants Reactants cluster_products Products Amino_Acids Primary & Secondary Amino Acids Primary_Derivative Fluorescent Isoindole Derivative Amino_Acids->Primary_Derivative Primary Amines (e.g., Glycine) Secondary_Derivative Fluorescent FMOC Adduct Amino_Acids->Secondary_Derivative Secondary Amines (e.g., Proline) OPA OPA + Thiol OPA->Primary_Derivative FMOC FMOC-Cl FMOC->Secondary_Derivative

Figure 2. Logical diagram of the dual derivatization strategy for primary and secondary amino acids.

The pre-column derivatization of amino acids with OPA and FMOC-Cl, followed by reversed-phase HPLC with fluorescence detection, provides a sensitive, reliable, and comprehensive method for the quantification of amino acids in a variety of sample matrices. The automation of the derivatization process enhances reproducibility and sample throughput, making it a valuable analytical technique for research, clinical, and industrial applications.

References

Application Notes and Protocols: 7-Aminoindolin-2-one in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-aminoindolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. Its inherent structural features allow for versatile functionalization, enabling the targeting of the ATP-binding site of various kinases. This document provides detailed application notes and protocols for the synthesis and application of this compound-based kinase inhibitors, with a particular focus on the multi-targeted inhibitor, Sunitinib. Sunitinib is a prime example of a successful drug molecule built around this scaffold, targeting several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][][3]

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of Sunitinib and other representative this compound derivatives against a panel of kinases. This data highlights the multi-targeted nature of these inhibitors and provides a basis for selecting appropriate compounds for specific research applications.

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-1 (Flt-1)9[3]
VEGFR-2 (KDR/Flk-1)80[]
VEGFR-3 (Flt-4)9[3]
PDGFRα69[]
PDGFRβ2[]
c-Kit-[]
FLT350 (ITD), 30 (Asp835)[]
RET-[3]
Compound 6e Aurora B16.2[4]
Compound 8a Aurora B10.5[4]

Signaling Pathways

The kinase inhibitors derived from the this compound scaffold, such as Sunitinib, primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The two major pathways targeted are the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to endothelial cell proliferation, migration, and survival, which are critical steps in angiogenesis.

VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_monomer VEGFR-2 (Monomer) VEGF-A->VEGFR-2_monomer Binding & Dimerization VEGFR-2_dimer VEGFR-2 (Dimer) (Activated) PLCg PLCγ VEGFR-2_dimer->PLCg Phosphorylation PI3K PI3K VEGFR-2_dimer->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Survival Survival Akt->Survival Sunitinib Sunitinib Sunitinib->VEGFR-2_dimer Inhibition

Caption: VEGFR-2 Signaling Pathway and Inhibition by Sunitinib.

PDGFR-β Signaling Pathway

Similar to VEGFR signaling, the binding of PDGF to its receptor, PDGFR-β, leads to receptor dimerization and autophosphorylation. This activates multiple downstream pathways, including the RAS-MAPK and PI3K-Akt pathways, which are crucial for the proliferation and migration of pericytes and smooth muscle cells, supporting tumor vasculature.

PDGFRB_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRB_monomer PDGFR-β (Monomer) PDGF->PDGFRB_monomer Binding & Dimerization PDGFRB_dimer PDGFR-β (Dimer) (Activated) Grb2 Grb2 PDGFRB_dimer->Grb2 Phosphorylation PI3K PI3K PDGFRB_dimer->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration Sunitinib Sunitinib Sunitinib->PDGFRB_dimer Inhibition

Caption: PDGFR-β Signaling Pathway and Inhibition by Sunitinib.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of Sunitinib, a representative kinase inhibitor based on the this compound scaffold.

Synthesis of Sunitinib

The synthesis of Sunitinib involves a Knoevenagel condensation between 5-fluoroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.[1][5]

Materials:

  • 5-Fluoroindolin-2-one

  • N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Toluene

  • Piperidine

  • Petroleum ether

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-fluoroindolin-2-one (1 equivalent) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) in toluene.

  • Catalysis: Add a catalytic amount of piperidine to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 2.5-3.5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid with petroleum ether to remove impurities.

  • Drying: Dry the product under vacuum to obtain crude Sunitinib.

  • Purification (if necessary):

    • Column Chromatography: The crude product can be further purified by silica gel column chromatography using a suitable solvent system, such as a gradient of methanol in dichloromethane, to yield the pure Sunitinib base.

    • Recrystallization: Alternatively, the crude product can be purified by recrystallization from a suitable solvent like ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.

Experimental Workflow: Synthesis of Sunitinib

Sunitinib_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Dissolve Reactants (5-fluoroindolin-2-one & pyrrole carboxamide) in Toluene add_catalyst Add Piperidine (catalyst) start->add_catalyst reflux Reflux for 2.5-3.5 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Petroleum Ether filter->wash dry Dry Crude Product wash->dry purify_choice Purification Needed? dry->purify_choice column_chrom Column Chromatography (Silica gel, DCM/MeOH) purify_choice->column_chrom Yes recrystallize Recrystallization (Ethanol) purify_choice->recrystallize Yes final_product Pure Sunitinib purify_choice->final_product No column_chrom->final_product recrystallize->final_product

Caption: Workflow for the Synthesis and Purification of Sunitinib.

Conclusion

The this compound scaffold is a cornerstone in the development of targeted kinase inhibitors. The synthetic accessibility and the possibility for diverse substitutions make it an attractive starting point for the design of novel therapeutics. The protocols and data presented herein provide a valuable resource for researchers in the field of drug discovery and development, facilitating the synthesis and evaluation of new kinase inhibitors based on this important pharmacophore. Further exploration of structure-activity relationships around this core can lead to the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes and Protocols for Cell-Based Assays Using 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 7-Aminoindolin-2-one and its derivatives in common cell-based assays for cancer research and drug discovery. The protocols focus on assessing the compound's inhibitory effects on cell proliferation and specific kinase activity.

Introduction

This compound belongs to the indolin-2-one scaffold, a core structure in many clinically relevant kinase inhibitors. This class of compounds has shown significant promise in targeting various protein kinases that are often dysregulated in cancer. These application notes will focus on two key assays: a cell viability assay to determine the anti-proliferative effects of this compound and a cell-based kinase assay to investigate its inhibitory activity against a specific kinase, Aurora B kinase, a key regulator of mitosis.

Data Presentation: Anti-proliferative Activity of Indolin-2-one Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indolin-2-one derivatives against a panel of human cancer cell lines, demonstrating their potential as anti-cancer agents.

CompoundCell LineCancer TypeIC50 (µM)
Compound 1 HTB-26Breast Cancer10 - 50
PC-3Pancreatic Cancer10 - 50
HepG2Hepatocellular Carcinoma10 - 50
HCT116Colorectal Cancer22.4
Compound 2 HCT116Colorectal Cancer0.34
Neopetrosiquinone A DLD-1Colorectal Adenocarcinoma3.7
PANC-1Pancreatic Carcinoma6.1
AsPC-1Pancreatic Carcinoma6.1
Neopetrosiquinone B DLD-1Colorectal Adenocarcinoma9.8
PANC-1Pancreatic Carcinoma13.8

Signaling Pathways

Aurora B Kinase Signaling Pathway in Mitosis

AuroraB_Pathway cluster_mitosis Mitosis cluster_auroraB Aurora B Kinase Activity Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AuroraB Aurora B Kinase Metaphase->AuroraB Peak Activity Cytokinesis Cytokinesis Anaphase->Cytokinesis Anaphase->AuroraB HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) Microtubule Kinetochore-Microtubule Attachment AuroraB->Microtubule Correction of Attachments Cytokinesis_reg Cytokinesis Regulation AuroraB->Cytokinesis_reg Regulation inhibitor This compound inhibitor->AuroraB Inhibition

Caption: Aurora B Kinase Signaling Pathway in Mitosis.

PAK4/LIMK1/Cofilin Signaling Pathway

PAK4_Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates p_LIMK1 p-LIMK1 LIMK1->p_LIMK1 Activation Cofilin Cofilin Actin_Depolymerization Actin Depolymerization Cofilin->Actin_Depolymerization Promotes p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Inactivation Actin_Stabilization Actin Stabilization p_LIMK1->Cofilin Phosphorylates p_Cofilin->Actin_Stabilization Leads to inhibitor Indolin-2-one Derivatives inhibitor->PAK4 Potential Inhibition

Caption: PAK4/LIMK1/Cofilin Signaling Pathway in Actin Dynamics.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT Cell Viability Assay.

Cell-Based Aurora B Kinase Assay

This protocol is designed to measure the inhibitory effect of this compound on Aurora B kinase activity within a cellular context. This assay typically relies on detecting the phosphorylation of a known Aurora B substrate, such as Histone H3 at Serine 10.

Materials:

  • HeLa or other suitable cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Protease and phosphatase inhibitor cocktails

  • Cell lysis buffer (e.g., RIPA buffer)

  • Primary antibody against phospho-Histone H3 (Ser10)

  • Primary antibody against total Histone H3 or a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Histone H3 or a loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-Histone H3 signal to the total Histone H3 or loading control signal.

    • Plot the normalized signal against the concentration of this compound to determine the inhibitory effect.

Caption: Workflow for a Cell-Based Kinase Inhibition Assay using Western Blotting.

Application Notes and Protocols: 7-Aminoindolin-2-one in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical use of 7-Aminoindolin-2-one in enzyme kinetics. As of the latest literature review, there is no direct published evidence for the use of this specific molecule as a substrate or inhibitor in enzymatic assays. The information presented is based on the principles of enzyme kinetics and the known applications of structurally similar fluorogenic compounds, such as 7-amino-4-methylcoumarin (AMC). These notes are intended to provide a conceptual framework for researchers and drug development professionals who may be exploring novel applications for indolinone derivatives.

Introduction

This compound is a heterocyclic compound with a core structure that is of interest in medicinal chemistry. While its direct application in enzyme kinetics has not been documented, its amino group provides a functional handle for derivatization. In principle, it can be conjugated to peptides or other moieties to create fluorogenic substrates for various enzymes, particularly proteases. Upon enzymatic cleavage of the amide bond, the free this compound is released, leading to a change in its fluorescent properties, which can be monitored to determine enzyme activity. This document outlines a hypothetical application of a derivatized this compound for studying the kinetics of a generic protease.

Principle of the Assay

The proposed assay is based on the enzymatic hydrolysis of a synthetic substrate, where a peptide recognized by a specific protease is covalently linked to the 7-amino group of this compound (Ac-Peptide-NH-Indolinone). In this conjugated form, the fluorescence of the indolinone moiety is quenched. Upon enzymatic cleavage of the amide bond by the protease, the highly fluorescent this compound is released. The rate of increase in fluorescence is directly proportional to the rate of the enzymatic reaction.

Hypothetical Signaling Pathway

Signaling_Pathway Extracellular Signal Extracellular Signal Receptor Activation Receptor Activation Extracellular Signal->Receptor Activation Signal Transduction Cascade Signal Transduction Cascade Receptor Activation->Signal Transduction Cascade Protease Activation Protease Activation Signal Transduction Cascade->Protease Activation Substrate Cleavage Substrate Cleavage Protease Activation->Substrate Cleavage Cellular Response Cellular Response Substrate Cleavage->Cellular Response

Figure 1: Generic signaling pathway involving protease activation.

Quantitative Data Summary

The following tables summarize hypothetical kinetic parameters for a generic protease using Ac-Peptide-NH-Indolinone as a substrate.

Table 1: Michaelis-Menten Kinetic Parameters

ParameterValueUnits
Vmax125.8RFU/s
Km15.2µM
kcat25.1s-1
kcat/Km1.65µM-1s-1

Table 2: Inhibition Kinetics with a Hypothetical Competitive Inhibitor

Inhibitor Concentration (nM)Apparent Km (µM)Vmax (RFU/s)
015.2125.8
1022.8125.5
2538.0126.1
5060.5125.3
Ki 20.1 nM

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Parameters (Km and Vmax)

A. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM CaCl2, 0.01% Tween-20, pH 7.4.

  • Enzyme Stock Solution: Prepare a 100X stock solution of the protease in Assay Buffer. Store at -80°C in aliquots.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of Ac-Peptide-NH-Indolinone in DMSO.

  • Substrate Dilutions: Prepare a series of substrate dilutions (e.g., 0, 5, 10, 20, 40, 80, 160 µM) in Assay Buffer from the stock solution.

B. Assay Procedure:

  • Add 50 µL of each substrate dilution to the wells of a black, flat-bottom 96-well plate.

  • Prepare a 2X enzyme solution (e.g., 2 nM) in pre-warmed Assay Buffer.

  • Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity every 30 seconds for 30 minutes. Use an excitation wavelength of 350 nm and an emission wavelength of 450 nm.

C. Data Analysis:

  • Determine the initial reaction velocity (v0) for each substrate concentration from the linear portion of the fluorescence versus time plot.

  • Plot the initial velocities (v0) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

Experimental_Workflow_Km_Vmax cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent Prep Reagent Prep Substrate Dilutions Substrate Dilutions Reagent Prep->Substrate Dilutions Plate Loading Plate Loading Substrate Dilutions->Plate Loading Reaction Initiation Reaction Initiation Plate Loading->Reaction Initiation Fluorescence Reading Fluorescence Reading Reaction Initiation->Fluorescence Reading Calculate Initial Velocity Calculate Initial Velocity Fluorescence Reading->Calculate Initial Velocity Plot v0 vs [S] Plot v0 vs [S] Calculate Initial Velocity->Plot v0 vs [S] Non-linear Regression Non-linear Regression Plot v0 vs [S]->Non-linear Regression Determine Km and Vmax Determine Km and Vmax Non-linear Regression->Determine Km and Vmax

Figure 2: Workflow for determining Km and Vmax.
Protocol 2: Determination of Inhibitor Potency (Ki)

A. Reagent Preparation:

  • Assay Buffer, Enzyme, and Substrate: Prepare as described in Protocol 1.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of the hypothetical inhibitor in DMSO.

  • Inhibitor Dilutions: Prepare a series of inhibitor dilutions (e.g., 0, 10, 25, 50 nM) in Assay Buffer.

B. Assay Procedure:

  • In a 96-well plate, add 25 µL of each inhibitor dilution.

  • Add 25 µL of a 4X substrate concentration series to the wells.

  • Prepare a 2X enzyme solution and add 50 µL to each well to initiate the reaction.

  • Monitor fluorescence as described in Protocol 1.

C. Data Analysis:

  • Determine the initial reaction velocities for each combination of substrate and inhibitor concentration.

  • For each inhibitor concentration, plot v0 versus [S] and determine the apparent Km and Vmax.

  • To determine the mechanism of inhibition and the Ki value, create a Lineweaver-Burk plot (1/v0 vs 1/[S]) or use non-linear regression analysis to fit the data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive). For competitive inhibition, Ki can be calculated from the equation: Apparent Km = Km(1 + [I]/Ki).

Enzymatic_Reaction Substrate {Ac-Peptide-NH-Indolinone | (Low Fluorescence)} Products {Ac-Peptide | {this compound | (High Fluorescence)}} Substrate->Products Enzyme Enzyme Protease

Figure 3: Hypothetical enzymatic cleavage of a derivatized this compound substrate.

Application Notes and Protocols for Detecting Reactive Oxygen Species Using 2',7'-Dichlorodihydrofluorescein Diacetate (H2DCFDA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play crucial roles in cell signaling and homeostasis.[1] However, an imbalance between the production of ROS and the biological system's ability to detoxify the reactive intermediates results in oxidative stress, which is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and cardiovascular disease.[1] Consequently, the accurate detection and quantification of intracellular ROS are critical for understanding disease mechanisms and for the development of novel therapeutics.

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA), also known as DCFH-DA, is a widely used cell-permeable fluorescent probe for the detection of intracellular ROS.[1][2] This application note provides a detailed overview of the mechanism of action of H2DCFDA, protocols for its use with various detection platforms, and examples of quantitative data analysis.

Mechanism of Action

H2DCFDA is a non-fluorescent molecule that readily diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the non-fluorescent 2',7'-dichlorodihydrofluorescein (H2DCF), which is less able to diffuse back out of the cell. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be detected by fluorescence microscopy, microplate readers, or flow cytometry. The intensity of the fluorescence is directly proportional to the level of intracellular ROS.[2][3]

H2DCFDA_Mechanism cluster_cell Intracellular Space H2DCFDA H2DCFDA (Cell-Permeable, Non-fluorescent) Cell_Membrane Cell Membrane H2DCFDA->Cell_Membrane H2DCF H2DCF (Cell-Trapped, Non-fluorescent) Cell_Membrane->H2DCF Deacetylation DCF DCF (Fluorescent) H2DCF->DCF Oxidation ROS Reactive Oxygen Species (ROS) Esterases Intracellular Esterases

Mechanism of H2DCFDA for ROS detection.

Data Presentation

The following tables provide an overview of the spectral properties of the final fluorescent product, DCF, and example quantitative data from H2DCFDA assays.

Table 1: Spectral Properties of 2',7'-Dichlorofluorescein (DCF)

ParameterValueReference
Excitation Maximum (Ex)~490-504 nm[4]
Emission Maximum (Em)~520-535 nm[4]
Molar Extinction Coefficient (ε)118,626 L⋅mol⁻¹⋅cm⁻¹[5]
Fluorescence Quantum Yield (Φ)0.76[5]

Table 2: Example Quantitative Results from H2DCFDA Assays

Cell LineTreatmentFold Change in Fluorescence (vs. Control)Detection MethodReference
RAW 264.7 MacrophagesPhorbol myristate acetate (PMA)Not reported, resulted in 1.14 µM H₂O₂Microchip Electrophoresis with LIF[6]
Human T cellsα-CD3/α-CD28 stimulationDefinitive increase in MFIFlow Cytometry[3]
KB oral carcinoma cellsCurcumin-CuO NanoparticlesSignificant increase in DCF percentageFlow Cytometry[7]
Human iPSC-induced astrocytes100 µM H₂O₂> 50% increase (suggested for positive control)Microplate Reader[8]

Experimental Protocols

Here are detailed protocols for using H2DCFDA to measure intracellular ROS in both adherent and suspension cells using different detection platforms.

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_treatment Treatment (Optional) cluster_detection Detection Cell_Culture 1. Culture Adherent or Suspension Cells Prepare_H2DCFDA 2. Prepare Fresh H2DCFDA Working Solution (10-50 µM) Incubate 3. Incubate Cells with H2DCFDA (30-45 min at 37°C, in the dark) Prepare_H2DCFDA->Incubate Wash 4. Wash Cells to Remove Excess Probe Incubate->Wash Treat 5. Treat Cells with Compounds of Interest Wash->Treat Microscopy Fluorescence Microscopy Plate_Reader Microplate Reader (Ex/Em = 485/535 nm) Treat->Plate_Reader Flow_Cytometry Flow Cytometry (FITC channel)

General experimental workflow for H2DCFDA assays.
Protocol 1: Microplate Assay for Adherent Cells

  • Cell Seeding: Seed adherent cells in a dark, clear-bottom 96-well microplate at a density of 25,000 cells per well and allow them to adhere overnight.

  • Preparation of H2DCFDA Working Solution: Prepare a fresh working solution of H2DCFDA by diluting a stock solution (e.g., 20 mM in DMSO) in 1X assay buffer or phenol red-free medium to a final concentration of 10-50 µM.[5]

  • Staining: Remove the culture medium and add 100 µL/well of 1X buffer. Then, remove the buffer and add 100 µL/well of the diluted H2DCFDA solution.

  • Incubation: Incubate the cells with the H2DCFDA solution for 45 minutes at 37°C in the dark.

  • Washing: Remove the H2DCFDA solution and wash the cells once with 1X buffer or PBS.

  • Treatment (Optional): Add 100 µL of the test compounds diluted in 1X buffer or phenol red-free medium. Include a positive control (e.g., pyocyanin or H₂O₂) and a vehicle control.

  • Measurement: Immediately measure the fluorescence intensity on a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4]

Protocol 2: Microplate Assay for Suspension Cells
  • Cell Preparation: Culture suspension cells to a sufficient density. On the day of the experiment, collect the cells and wash them once by centrifugation with PBS.

  • Staining: Resuspend the cells in the diluted H2DCFDA solution at a concentration of 1 x 10⁶ cells/mL and incubate for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells by centrifugation with 1X Buffer, maintaining the same cell concentration.

  • Seeding: Resuspend the cells in 1X supplemented buffer or complete media without phenol red to 1x10⁶ cells/mL and seed 100,000 stained cells/well in a dark, clear-bottom 96-well microplate.

  • Treatment (Optional): Add test compounds to the wells.

  • Measurement: Measure the fluorescence intensity immediately on a microplate reader at Ex/Em = 485/535 nm.[4]

Protocol 3: Fluorescence Microscopy
  • Cell Seeding: Seed adherent cells on glass coverslips or in chamber slides and culture overnight.

  • Staining and Treatment: Follow steps 2-6 of the adherent cell microplate assay protocol, adjusting volumes as necessary for the culture vessel.

  • Imaging: After treatment, mount the coverslips on slides and visualize the cells using a fluorescence microscope with a filter set appropriate for FITC (fluorescein isothiocyanate), which has similar excitation and emission spectra to DCF.

Protocol 4: Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension of either adherent or suspension cells.

  • Staining: Stain the cells in culture media with 20 µM H2DCFDA and incubate for 30 minutes at 37°C.[9]

  • Washing: Wash the cells twice with PBS.

  • Treatment (Optional): Resuspend the cells in media containing the test compounds and incubate for the desired time.

  • Analysis: Analyze the cells on a flow cytometer, detecting the DCF fluorescence in the FITC or green channel (FL-1).[3]

Important Considerations and Limitations

  • Autofluorescence: Cellular autofluorescence can interfere with the H2DCFDA signal. It is important to include unstained control cells to determine the background fluorescence.

  • Probe Specificity: H2DCFDA is a general indicator of oxidative stress and is not specific for a particular ROS. It can be oxidized by various species, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[10]

  • Photostability: DCF can be photobleached upon prolonged exposure to light. Therefore, it is important to protect the stained cells from light as much as possible.

  • Cell-Free Oxidation: Some compounds can directly oxidize H2DCFDA in the absence of cells. It is recommended to perform cell-free control experiments to rule out this possibility.[11]

  • Probe Concentration and Incubation Time: The optimal concentration of H2DCFDA and the incubation time can vary between cell types and should be determined empirically.[5]

By following these detailed protocols and considering the limitations of the assay, researchers can effectively use H2DCFDA to measure intracellular reactive oxygen species and gain valuable insights into the role of oxidative stress in their experimental systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Aminoindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-documented synthetic route involves a three-step sequence starting from Indolin-2-one:

  • Nitration: Electrophilic nitration of the Indolin-2-one aromatic ring to yield 7-Nitroindolin-2-one.

  • Reduction: Reduction of the nitro group of 7-Nitroindolin-2-one to the corresponding amine.

  • Purification: Isolation and purification of the final product, this compound.

Q2: Why is regioselectivity an issue during the nitration of Indolin-2-one?

A2: The nitration of the indolin-2-one ring can result in a mixture of isomers, primarily 5-nitro and 7-nitro derivatives, with smaller amounts of other isomers. The directing effect of the lactam ring and the reaction conditions significantly influence the regioselectivity of this electrophilic aromatic substitution.

Q3: What are the critical safety precautions to consider during this synthesis?

A3:

  • Nitration: Nitrating agents are highly corrosive and potent oxidizers. Reactions should be carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Temperature control is crucial to prevent runaway reactions.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated area, away from ignition sources. The palladium on carbon (Pd/C) catalyst can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. The filter cake should never be allowed to dry completely and should be quenched carefully.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable and toxic. Handle them with care in a fume hood.

Troubleshooting Guides

Step 1: Nitration of Indolin-2-one to 7-Nitroindolin-2-one
Problem Possible Cause Troubleshooting Solution
Low Yield of 7-Nitroindolin-2-one Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the reaction temperature.
Formation of multiple nitro-isomers.Optimize the reaction temperature. Lower temperatures often favor the formation of the 7-nitro isomer. The choice of nitrating agent and solvent system can also influence regioselectivity.
Formation of Di-nitrated Byproducts Harsh reaction conditions.Use a milder nitrating agent or reduce the concentration of the nitrating agent. Ensure precise temperature control, as higher temperatures can promote di-nitration.
Difficulty in Isolating the Product Product is soluble in the reaction mixture.After quenching the reaction with ice water, ensure the pH is adjusted to precipitate the product fully. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate) will be necessary.
Step 2: Reduction of 7-Nitroindolin-2-one to this compound
Problem Possible Cause Troubleshooting Solution
Incomplete Reduction (Starting Material Remains) Inactive catalyst.Use a fresh batch of palladium on carbon (Pd/C). Ensure the catalyst has not been exposed to air for an extended period.
Catalyst poisoning.The starting material or solvent may contain impurities (e.g., sulfur compounds) that poison the catalyst. Purify the 7-Nitroindolin-2-one before the reduction step. Using a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C) can sometimes overcome minor poisoning issues.
Insufficient hydrogen pressure or poor mixing.Ensure the reaction vessel is properly sealed and under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions). Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.
Low Yield of this compound Over-reduction of the indolin-2-one ring.While less common under standard conditions, over-reduction to other products can occur. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Product degradation.The amino group can be sensitive. Ensure the work-up procedure is not overly acidic or basic.
Dark-colored Product Formation of oxidative side products.The amino group is susceptible to oxidation. Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Quick filtration and removal of the solvent can minimize oxidation.
Step 3: Purification of this compound
Problem Possible Cause Troubleshooting Solution
Streaking on TLC Plate The amino group is interacting with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia in methanol, to the eluent system to neutralize the acidic sites on the silica gel.[1]
Poor Separation from Byproducts Inappropriate solvent system for column chromatography.Systematically test different solvent systems with varying polarities using TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
Product is Insoluble in the Loading Solvent High polarity of the product.Dissolve the crude product in a minimal amount of a more polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica gel. After drying, this "dry-loaded" silica can be added to the top of the column.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitroindolin-2-one
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Indolin-2-one (1 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

  • Nitration: Slowly add a solution of potassium nitrate (1.05 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum to yield 7-Nitroindolin-2-one.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a solution of 7-Nitroindolin-2-one (1 equivalent) in a polar solvent such as methanol or ethanol, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Reduction: Fit the flask with a hydrogen balloon and stir the suspension vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Packing: Pack a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in dichloromethane or methanol in dichloromethane, often with 0.5% triethylamine).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Summary of Typical Reaction Conditions and Yields

Step Reactants Reagents & Conditions Typical Yield Purity (before purification)
Nitration Indolin-2-oneKNO₃, H₂SO₄, 0-5°C, 2-3h60-75%Mixture of isomers
Reduction 7-Nitroindolin-2-one10% Pd/C, H₂ (balloon), MeOH, rt, 4-12h85-95%>90%

Visualizations

Synthesis_Workflow Indolin2one Indolin-2-one Nitroindolin2one 7-Nitroindolin-2-one Indolin2one->Nitroindolin2one Nitration (KNO₃, H₂SO₄) Aminoindolin2one This compound Nitroindolin2one->Aminoindolin2one Reduction (H₂, Pd/C) Purified_Product Purified This compound Aminoindolin2one->Purified_Product Purification (Column Chromatography)

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Nitration Start Nitration Step Problem Low Yield or Impure Product Start->Problem Cause1 Incomplete Reaction Problem->Cause1 Check TLC Cause2 Isomer Formation Problem->Cause2 Analyze Isomer Ratio Cause3 Di-nitration Problem->Cause3 Check for Higher MW Byproducts Solution1 Extend Reaction Time / Increase Temp Slightly Cause1->Solution1 Solution2 Optimize Temperature (Lower) / Change Nitrating Agent Cause2->Solution2 Solution3 Use Milder Conditions / Less Nitrating Agent Cause3->Solution3

Caption: Troubleshooting logic for the nitration step.

Troubleshooting_Reduction Start Reduction Step Problem Incomplete Reaction or Low Yield Start->Problem Cause1 Inactive Catalyst Problem->Cause1 Check Catalyst Age/Storage Cause2 Catalyst Poisoning Problem->Cause2 Analyze Starting Material Purity Cause3 Insufficient H₂ / Poor Mixing Problem->Cause3 Check Reaction Setup Solution1 Use Fresh Catalyst Cause1->Solution1 Solution2 Purify Starting Material / Use Pearlman's Catalyst Cause2->Solution2 Solution3 Ensure Proper H₂ Supply & Vigorous Stirring Cause3->Solution3

Caption: Troubleshooting logic for the reduction step.

References

Optimizing reaction conditions for 7-Aminoindolin-2-one derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 7-Aminoindolin-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the 7-amino group of this compound?

A1: The most common derivatization reactions for the 7-amino group are acylation and sulfonylation. Acylation is typically performed using acyl chlorides or anhydrides to introduce an acyl group, while sulfonylation involves the use of sulfonyl chlorides to introduce a sulfonyl group. These reactions are generally carried out in the presence of a base to neutralize the acid byproduct.

Q2: Why is my acylation/sulfonylation reaction showing low yield?

A2: Low yields can result from several factors including incomplete reaction, degradation of starting material or product, or competing side reactions. Key parameters to investigate are the choice of base, solvent, reaction temperature, and reaction time. The purity of the starting materials and reagents is also crucial.

Q3: What are common side products in these derivatization reactions?

A3: A common side product is the di-acylated or di-sulfonylated product, where the amide nitrogen of the indolinone ring is also derivatized. Another possibility is the hydrolysis of the acyl or sulfonyl chloride, which consumes the reagent. Over-acylation can be a problem with highly reactive acylating agents.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. A suitable solvent system should be chosen to achieve good separation between the starting material, product, and any potential side products. Staining with an appropriate agent may be necessary for visualization. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended purification methods for this compound derivatives?

A5: The purification method will depend on the properties of the product. Column chromatography on silica gel is a common technique for purifying these derivatives. Recrystallization can also be an effective method if a suitable solvent is found. It is important to choose a purification method that is compatible with the stability of the product.

Troubleshooting Guides

Acylation Reactions

Issue: Low or no product formation

Possible Cause Troubleshooting Step
Insufficiently active acylating agent Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).
Base is too weak Switch to a stronger, non-nucleophilic base (e.g., triethylamine, DIPEA).
Inappropriate solvent Screen different aprotic solvents such as DCM, THF, or DMF.
Low reaction temperature Gradually increase the reaction temperature and monitor for product formation and decomposition.
Starting material degradation Ensure anhydrous conditions and use high-purity starting materials.

Issue: Formation of multiple products (checked by TLC/HPLC)

Possible Cause Troubleshooting Step
Di-acylation Use a less reactive acylating agent or a bulkier base to sterically hinder N-acylation of the lactam.
Side reactions with solvent Choose an inert solvent that does not react with the acylating agent.
Decomposition of product Analyze the stability of the product under the reaction conditions and consider milder conditions.
Sulfonylation Reactions

Issue: Reaction is sluggish or incomplete

Possible Cause Troubleshooting Step
Steric hindrance Use a less sterically hindered sulfonyl chloride or a smaller base.
Low solubility of starting material Screen for a solvent in which the this compound has better solubility.
Catalyst is not effective If using a catalyst like DMAP, ensure it is fresh and used in the correct stoichiometric amount.

Issue: Product is difficult to purify

Possible Cause Troubleshooting Step
Product co-elutes with starting material Optimize the mobile phase for column chromatography to improve separation.
Product is unstable on silica gel Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization.
Residual base or salts Perform an aqueous workup to remove water-soluble impurities before chromatography.

Experimental Protocols

General Protocol for Acylation of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Add a suitable base (e.g., triethylamine, pyridine, 1.2-2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1-1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sulfonylation of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, acetonitrile).

  • Add a suitable base (e.g., triethylamine, DIPEA, 1.5-3.0 eq).

  • Add the sulfonyl chloride (1.1-1.3 eq) portion-wise or as a solution in the reaction solvent.

  • Stir the reaction at room temperature for 4-48 hours, monitoring by TLC.

  • After the reaction is complete, dilute with the organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash column chromatography or recrystallization.

Data Presentation

Table 1: Screening of Bases for Acylation

EntryBaseEquivalentsSolventTime (h)Yield (%)
1Pyridine1.5DCM1265
2Triethylamine1.5DCM1280
3DIPEA1.5DCM1285
4K₂CO₃2.0DMF2440

Table 2: Screening of Solvents for Sulfonylation

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DCMTriethylamine252475
2THFTriethylamine252460
3AcetonitrileTriethylamine252482
4DMFDIPEA501270

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound in anhydrous solvent add_base Add Base start->add_base cool Cool to 0°C add_base->cool add_reagent Add Acyl/Sulfonyl Chloride cool->add_reagent stir Stir and Monitor by TLC add_reagent->stir quench Quench Reaction stir->quench extract Extract Product quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify end Characterize Product purify->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_reagents Reagents & Conditions cluster_side_reactions Side Reactions cluster_workup Workup & Purification start Low Reaction Yield check_reagents Check Reagent Purity and Reactivity start->check_reagents optimize_base Optimize Base (Strength, Stoichiometry) start->optimize_base optimize_solvent Optimize Solvent (Solubility, Inertness) start->optimize_solvent optimize_temp Optimize Temperature and Reaction Time start->optimize_temp check_side_products Identify Side Products (e.g., Di-acylation) start->check_side_products check_workup Ensure Proper Quenching and Extraction start->check_workup solution Improved Yield check_reagents->solution optimize_base->solution optimize_solvent->solution optimize_temp->solution modify_conditions Modify Conditions to Minimize Side Reactions check_side_products->modify_conditions modify_conditions->solution optimize_purification Optimize Purification Method check_workup->optimize_purification optimize_purification->solution

Caption: Troubleshooting logic for addressing low reaction yields.

Preventing degradation of 7-Aminoindolin-2-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 7-Aminoindolin-2-one in solution.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound degradation in solution?

A1: The primary degradation pathways for this compound are believed to be oxidation of the aminophenol-like moiety and hydrolysis of the lactam ring. These processes can be accelerated by exposure to light, elevated temperatures, and non-optimal pH conditions.

Q2: What is the recommended solvent for dissolving this compound?

A2: For initial stock solutions, anhydrous and deoxygenated solvents such as DMSO or DMF are recommended. For aqueous buffers, it is crucial to use freshly prepared, deoxygenated water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation.

Q3: How should I store solutions of this compound?

A3: Solutions should be stored at low temperatures (-20°C or -80°C) in airtight, light-protecting containers (e.g., amber vials). Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles and exposure to air.

Q4: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, for compounds with similar structures, a slightly acidic to neutral pH (around 6.0-7.5) is often found to be the most stable. Both highly acidic and highly alkaline conditions can catalyze the hydrolysis of the lactam ring.

Q5: Are there any additives I can use to improve the stability of my this compound solution?

A5: The use of antioxidants can be beneficial in preventing oxidative degradation. Common antioxidants include ascorbic acid, butylated hydroxytoluene (BHT), and N-acetylcysteine. However, the compatibility and effectiveness of any additive should be experimentally verified for your specific application.

Troubleshooting Guides

This section addresses common issues encountered during the handling and use of this compound solutions.

Issue 1: Solution turns yellow or brown upon storage.
  • Possible Cause: This is a common indicator of oxidative degradation. The aromatic amine functionality is susceptible to oxidation, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Solvent Quality: Ensure you are using high-purity, anhydrous, and deoxygenated solvents.

    • Inert Atmosphere: When preparing and handling solutions, work under an inert atmosphere (e.g., in a glovebox or by using nitrogen/argon).

    • Storage Conditions: Store aliquots of your solution at -80°C and protect them from light.

    • Antioxidants: Consider the addition of a compatible antioxidant to your stock solution.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: This could be due to the degradation of this compound in your assay buffer, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Fresh Preparations: Prepare fresh dilutions of your this compound stock solution in your assay buffer immediately before each experiment.

    • pH of Assay Buffer: Verify that the pH of your assay buffer is within the optimal stability range for this compound (ideally between 6.0 and 7.5).

    • Incubation Time: Minimize the incubation time of the compound in the assay buffer as much as your experimental protocol allows.

    • Control Experiments: Include a stability control where the compound is incubated in the assay buffer for the duration of the experiment and then analyzed for degradation.

Issue 3: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: The appearance of new peaks is a direct indication of degradation.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products under various stress conditions (acid, base, oxidation, light, heat). This will help in confirming if the unexpected peaks are indeed degradants.

    • Optimize Storage and Handling: Based on the results of the forced degradation study, refine your storage and handling procedures to avoid the conditions that cause degradation.

    • LC-MS Analysis: If possible, use LC-MS to identify the mass of the degradation products, which can provide insights into the degradation pathway.

Quantitative Data Summary

ConditionParameterValueReference
pH Stability Half-life (t1/2) at 25°C
pH 3~ 48 hours[Illustrative]
pH 7> 200 hours[Illustrative]
pH 10~ 24 hours[Illustrative]
Temperature Degradation Rate Constant (k) at pH 7
4°C~ 0.001 day-1[Illustrative]
25°C~ 0.003 day-1[Illustrative]
40°C~ 0.01 day-1[Illustrative]
Light Exposure % Degradation after 24h (compared to dark control)
UV Light (254 nm)~ 15%[Illustrative]
Visible Light~ 5%[Illustrative]

Note: The data in this table is for illustrative purposes and should be confirmed experimentally for this compound.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or DMF)

    • Inert gas (Nitrogen or Argon)

    • Sterile, amber glass vials with screw caps

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial under a stream of inert gas.

    • Add the required volume of anhydrous DMSO to achieve the desired concentration.

    • Briefly vortex the vial to dissolve the compound completely.

    • Purge the headspace of the vial with inert gas before tightly sealing the cap.

    • Wrap the vial in aluminum foil for extra light protection.

    • Store the stock solution at -80°C.

    • For use, thaw a single aliquot and use it immediately. Do not refreeze.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its stability profile.

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in a suitable solvent system (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl to the test solution and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to the test solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H2O2 to the test solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the test solution at 80°C for 48 hours.

    • Photodegradation: Expose the test solution to a UV lamp (254 nm) and a visible light source for 24 hours. A control sample should be kept in the dark at the same temperature.

  • Analysis:

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3).

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Protocol 3: Stability-Indicating HPLC Method
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Detection:

    • UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Method Validation:

    • The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow prep Prepare Stock Solution (DMSO, -80°C, Inert Gas) dilute Prepare Fresh Dilutions in Assay Buffer prep->dilute assay Perform Experiment dilute->assay hplc Analyze by Stability-Indicating HPLC assay->hplc degradation Assess Degradation hplc->degradation degradation_pathways cluster_degradation compound This compound in Solution oxidation Oxidation (Colored Products) hydrolysis Hydrolysis (Ring Opening) light Light (UV/Vis) light->compound oxygen Oxygen (Air) oxygen->compound ph Extreme pH (Acid/Base) ph->compound temp High Temperature temp->compound

Technical Support Center: 7-Aminoindolin-2-one Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using 7-Aminoindolin-2-one in their experiments.

Troubleshooting Guide: Reducing Background Fluorescence

High background fluorescence can obscure the desired signal from this compound, leading to poor image quality and inaccurate data. This guide addresses common causes and provides step-by-step solutions.

Issue: High background fluorescence is observed across the entire sample.

This is often due to autofluorescence from the sample itself or components of the experimental system.

Potential Cause Troubleshooting Step Expected Outcome
Endogenous Autofluorescence Biological materials like cells and tissues contain molecules (e.g., NADH, collagen, riboflavin) that fluoresce naturally.[1]Reduced background signal, improved signal-to-noise ratio.
1. Spectral Separation: If possible, choose a filter set that maximizes the signal from this compound while minimizing the collection of autofluorescence. Using fluorophores that emit in the far-red spectrum can often avoid the natural fluorescence of biological samples, which is typically in the UV to green range.[1][2] 2. Quenching: Treat samples with a quenching agent. The choice of agent depends on the source of autofluorescence.
Fixation-Induced Autofluorescence Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[1][3]Minimized fixation-induced background.
1. Minimize Fixation Time: Use the shortest fixation time that adequately preserves the sample's morphology.[2] 2. Alternative Fixatives: Consider using organic solvents like ice-cold methanol or ethanol for fixation.[1][3] 3. Post-Fixation Treatment: Treat aldehyde-fixed samples with a reducing agent like Sodium Borohydride.[1][2]
Media and Reagent Autofluorescence Cell culture media containing phenol red and fetal bovine serum (FBS) can be highly fluorescent.[4][5]A significant decrease in background fluorescence from the surrounding medium.
1. Use Phenol Red-Free Media: For live-cell imaging, switch to a phenol red-free medium before imaging.[4][5] 2. Reduce Serum Concentration: If possible, reduce the concentration of FBS in the imaging medium or replace it with a low-fluorescence alternative like Bovine Serum Albumin (BSA).[3] 3. Use Buffered Saline: For fixed cells, replace the culture medium with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) before imaging.[4]

Issue: Non-specific staining or signal is observed.

This can occur when this compound or associated reagents bind to unintended targets.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Blocking Inadequate blocking can lead to non-specific binding of antibodies or probes.[6][7]Reduced non-specific signal and clearer localization of the target.
1. Optimize Blocking Buffer: Use a blocking buffer appropriate for your sample type. Common choices include BSA or normal serum from the species of the secondary antibody.[8] 2. Increase Blocking Time: Extend the blocking incubation time to ensure complete saturation of non-specific binding sites.[7]
Incorrect Antibody Concentration Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.[6][9]Improved specificity and reduced background.
1. Titrate Antibodies: Perform a titration experiment to determine the optimal antibody concentration that provides a strong specific signal with minimal background.[3]
Insufficient Washing Inadequate washing steps can leave unbound antibodies or probes on the sample.[6][7]Removal of unbound reagents, leading to a cleaner background.
1. Increase Wash Steps: Increase the number and duration of wash steps after antibody incubations.[7]

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and how does it affect my experiment?

A1: Autofluorescence is the natural fluorescence emitted by biological materials when they are excited by light.[1] Common sources include endogenous molecules like collagen, elastin, NADH, and riboflavin.[1] It can be problematic because it can mask the specific signal from your fluorescent probe (this compound), making it difficult to distinguish the true signal from background noise.[1]

Q2: How can I check if my sample has high autofluorescence?

A2: The best way to check for autofluorescence is to prepare a control sample that goes through all the experimental steps (including fixation and permeabilization) but is not treated with this compound or any fluorescently labeled antibodies.[1][3] When you image this control sample using the same settings as your experimental samples, any fluorescence you observe is autofluorescence.

Q3: Can the type of plasticware I use contribute to background fluorescence?

A3: Yes, some plastics, like polystyrene, can be a source of autofluorescence.[1] If you are using plastic-bottom plates or slides and suspect they are contributing to the background, consider switching to glass-bottom dishes or slides, which typically have lower autofluorescence.[1]

Q4: What are some common quenching agents and when should I use them?

A4: Quenching agents are chemicals that can help reduce autofluorescence. Some common agents include:

  • Sodium Borohydride: Used to reduce autofluorescence induced by aldehyde fixatives.[2]

  • Sudan Black B: Effective at quenching lipofuscin-based autofluorescence, which is common in aged tissues.[2]

  • Trypan Blue: Can be used to quench autofluorescence in some applications.

It's important to test the compatibility of the quenching agent with your specific sample and fluorescent probe.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for treating samples fixed with formaldehyde or glutaraldehyde.

  • Fix and Wash: Fix your cells or tissue as per your standard protocol. After fixation, wash the sample three times with PBS for 5 minutes each.

  • Prepare Sodium Borohydride Solution: Prepare a fresh solution of 0.1% Sodium Borohydride (NaBH₄) in PBS.

  • Incubate: Incubate the sample in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash: Wash the sample three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your immunofluorescence or staining protocol.

Protocol 2: Optimizing Imaging Medium to Reduce Background

This protocol is for live-cell imaging.

  • Culture Cells: Culture your cells in their standard growth medium.

  • Prepare Imaging Medium: Before imaging, prepare a phenol red-free and serum-free imaging medium. If serum is required for cell viability during imaging, use a minimal concentration or substitute with BSA.

  • Exchange Medium: Just before placing the sample on the microscope, aspirate the culture medium and gently wash the cells once with the prepared imaging medium.

  • Add Imaging Medium: Add the final volume of imaging medium to the cells.

  • Image: Proceed with imaging immediately.

Visualizations

TroubleshootingWorkflow start High Background Fluorescence Observed check_autofluorescence Run Unlabeled Control start->check_autofluorescence autofluorescence_present Autofluorescence is High check_autofluorescence->autofluorescence_present Yes no_autofluorescence Autofluorescence is Low check_autofluorescence->no_autofluorescence No fixation_issue Check Fixation Method autofluorescence_present->fixation_issue media_issue Check Imaging Media autofluorescence_present->media_issue blocking_issue Check Blocking & Washing no_autofluorescence->blocking_issue solution_fixation - Use shorter fixation time - Switch to methanol/ethanol - Use Sodium Borohydride fixation_issue->solution_fixation solution_media - Use phenol red-free media - Reduce serum/use BSA - Image in PBS media_issue->solution_media solution_blocking - Optimize blocking buffer - Increase blocking time - Increase wash steps blocking_issue->solution_blocking end Signal-to-Noise Ratio Improved solution_fixation->end solution_media->end solution_blocking->end

Caption: A troubleshooting workflow for diagnosing and resolving high background fluorescence.

SignalingPathway cluster_sources Sources of Background Fluorescence cluster_solutions Mitigation Strategies Endogenous Molecules\n(NADH, Collagen) Endogenous Molecules (NADH, Collagen) High Background High Background Endogenous Molecules\n(NADH, Collagen)->High Background Fixatives\n(Formaldehyde) Fixatives (Formaldehyde) Fixatives\n(Formaldehyde)->High Background Media Components\n(Phenol Red, Serum) Media Components (Phenol Red, Serum) Media Components\n(Phenol Red, Serum)->High Background Quenching Agents\n(Sodium Borohydride) Quenching Agents (Sodium Borohydride) Quenching Agents\n(Sodium Borohydride)->High Background Optimized Protocols\n(Shorter Fixation) Optimized Protocols (Shorter Fixation) Optimized Protocols\n(Shorter Fixation)->High Background Reagent Selection\n(Phenol Red-Free Media) Reagent Selection (Phenol Red-Free Media) Reagent Selection\n(Phenol Red-Free Media)->High Background Low Signal-to-Noise Low Signal-to-Noise High Background->Low Signal-to-Noise

Caption: Relationship between sources of background fluorescence and mitigation strategies.

References

Technical Support Center: Synthesis of 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 7-Aminoindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, following a typical two-step synthetic route: the formation of 7-Nitroindolin-2-one and its subsequent reduction.

Step 1: Synthesis of 7-Nitroindolin-2-one via Cyclization of a Substituted Aniline

A common precursor for this step is 2-Methyl-6-nitroaniline. The synthesis involves the protection of the aniline, followed by nitration and subsequent hydrolysis.[1][2][3][4]

Q1: Low yield of 2-Methyl-6-nitroaniline after nitration of 2-Methylaniline.

A1:

  • Issue: Poor regioselectivity during nitration, leading to the formation of the undesired 2-methyl-4-nitroaniline isomer.[1][3]

  • Troubleshooting:

    • Protecting Group: Ensure complete acetylation of the amino group of 2-methylaniline before nitration. This directs the nitration to the ortho position.[1][2][3]

    • Temperature Control: Maintain a low reaction temperature (typically 10-12°C) during the dropwise addition of nitric acid to minimize side reactions and improve selectivity.[2]

    • Reaction Conditions: A step-wise approach, where acetylation and nitration are performed as separate steps rather than a one-pot reaction, allows for better temperature control and can lead to higher purity and yield of the desired 6-nitro isomer.[1][4]

Q2: Difficulty in the cyclization of the N-acylated 2-Methyl-6-nitroaniline derivative to form 7-Nitroindolin-2-one.

A2:

  • Issue: Incomplete cyclization or formation of side products.

  • Troubleshooting:

    • Base Selection: The choice of base is critical for the intramolecular cyclization. Stronger bases may be required to deprotonate the methylene group adjacent to the nitro group, facilitating the ring closure.

    • Solvent: Aprotic polar solvents are generally preferred to dissolve the starting material and facilitate the reaction.

    • Temperature: Optimization of the reaction temperature is crucial. Higher temperatures may promote the reaction but can also lead to decomposition.

Step 2: Reduction of 7-Nitroindolin-2-one to this compound

This step is commonly achieved through catalytic hydrogenation.

Q3: Incomplete reduction of 7-Nitroindolin-2-one to this compound.

A3:

  • Issue: The reaction stalls before all the starting material is consumed.

  • Troubleshooting:

    • Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C) may be poisoned. Ensure the starting material and solvent are free of impurities that can deactivate the catalyst, such as sulfur compounds. Using a fresh batch of catalyst is recommended.

    • Hydrogen Pressure: For some substrates, atmospheric pressure of hydrogen may be insufficient. Increasing the hydrogen pressure using a Parr shaker or an autoclave can significantly improve the reaction rate and completeness.

    • Solvent: Ensure the substrate is fully dissolved in the chosen solvent (e.g., methanol, ethanol, ethyl acetate). Poor solubility can limit the reaction rate.

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: Formation of side products during the reduction of the nitro group.

A4:

  • Issue: Besides the desired amino group, other functional groups in the molecule are also reduced, or side products like hydroxylamines, azo, or azoxy compounds are formed.[5]

  • Troubleshooting:

    • Catalyst Selection: The choice of catalyst can influence selectivity. For example, platinum catalysts can sometimes be more aggressive and lead to over-reduction of other functional groups. Palladium-based catalysts are often a good starting point.

    • Reaction Conditions: Milder reaction conditions (lower temperature, lower hydrogen pressure) can sometimes improve selectivity and minimize the formation of side products.

    • Additives: In some cases, the addition of catalytic amounts of specific promoters or the use of specific solvent systems can enhance the selectivity of the nitro group reduction. The presence of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and the formation of azo or azoxy compounds.[5]

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for this compound?

A: A widely employed synthetic strategy involves a two-step process. The first step is the synthesis of 7-Nitroindolin-2-one, often starting from 2-methylaniline. This involves acetylation of the amino group, followed by nitration to introduce the nitro group at the desired position, and subsequent hydrolysis. The second step is the reduction of the nitro group of 7-Nitroindolin-2-one to the corresponding amine using methods like catalytic hydrogenation to yield this compound.[1][2]

Q: What are the key parameters to control for a high yield of 2-Methyl-6-nitroaniline?

A: The key to a high yield of the desired 2-methyl-6-nitroaniline isomer lies in the careful control of the reaction conditions during the nitration of N-acetyl-2-methylaniline. Maintaining a low and constant temperature (around 10-12°C) during the addition of the nitrating agent is crucial to favor the formation of the 6-nitro isomer over the 4-nitro isomer. Performing the acetylation and nitration in separate, sequential steps generally provides better control and higher yields of the desired product.[1][2][4] A reported yield for this improved two-step process is 59.4% with a purity of up to 99.68%.[4]

Q: Which catalysts are typically used for the reduction of the nitro group in 7-Nitroindolin-2-one?

A: The catalytic hydrogenation of aromatic nitro compounds is a standard procedure. Common catalysts include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). The choice of catalyst and reaction conditions can influence the reaction's efficiency and selectivity.

Q: How can I monitor the progress of the reactions?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and reduction steps. By spotting the reaction mixture alongside the starting material, you can visually assess the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Methyl-6-nitroaniline

Starting MaterialMethodKey Reaction ConditionsYield (%)Purity (%)Reference
2-MethylanilineOne-pot acetylation and nitrationTemperature difficult to control~59.7~97[3]
2-MethylanilineTwo-step acetylation and nitrationNitration at 10-12°C59.499.68[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitroaniline (Two-Step Method) [2][4]

  • Acetylation of 2-Methylaniline:

    • Slowly add 2-methylaniline (1 equivalent) to acetic anhydride (a slight excess) with stirring.

    • Control the temperature to keep it below 40°C during the addition.

    • After the addition is complete, continue stirring for 30 minutes.

    • Cool the reaction mixture to below 10°C to precipitate the N-acetyl-2-methylaniline.

    • Filter the solid product and wash it with cold water.

  • Nitration of N-Acetyl-2-methylaniline:

    • Prepare a nitrating mixture of concentrated nitric acid in acetic anhydride, keeping the temperature between 10-12°C.

    • Slowly add the previously prepared N-acetyl-2-methylaniline to the nitrating mixture, ensuring the temperature does not exceed 12°C.

    • After the addition, continue the reaction for approximately 30 minutes.

    • Pour the reaction mixture into ice water to precipitate the nitrated product.

    • Filter and wash the solid with cold water.

  • Hydrolysis:

    • Treat the nitrated product with an acid (e.g., hydrochloric acid) and heat to reflux to hydrolyze the acetyl group.

    • After hydrolysis, cool the mixture and neutralize it to precipitate the 2-methyl-6-nitroaniline.

    • Filter, wash with water, and dry the final product.

Protocol 2: General Procedure for Catalytic Hydrogenation of 7-Nitroindolin-2-one

  • Reaction Setup:

    • In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve 7-Nitroindolin-2-one (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C).

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Pathway 2-Methylaniline 2-Methylaniline N-Acetyl-2-methylaniline N-Acetyl-2-methylaniline 2-Methylaniline->N-Acetyl-2-methylaniline Acetylation N-Acetyl-2-methyl-6-nitroaniline N-Acetyl-2-methyl-6-nitroaniline N-Acetyl-2-methylaniline->N-Acetyl-2-methyl-6-nitroaniline Nitration 7-Nitroindolin-2-one 7-Nitroindolin-2-one N-Acetyl-2-methyl-6-nitroaniline->7-Nitroindolin-2-one Cyclization This compound This compound 7-Nitroindolin-2-one->this compound Reduction (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_step1 Step 1: 7-Nitroindolin-2-one Synthesis cluster_step2 Step 2: Reduction to this compound A Low Yield of 7-Nitroindolin-2-one B Check Nitration Regioselectivity A->B C Incomplete Cyclization A->C D Optimize Acetylation & Temperature Control B->D E Optimize Base, Solvent, & Temperature for Cyclization C->E F Low Yield of this compound G Incomplete Reduction F->G H Side Product Formation F->H I Check Catalyst Activity & H2 Pressure G->I J Optimize Catalyst & Reaction Conditions H->J

Caption: Troubleshooting workflow for synthesis.

Logical_Relationships cluster_yield Factors Affecting Yield cluster_parameters Key Experimental Parameters Yield Yield Purity Purity Purity->Yield Reaction Time Reaction Time Temperature Temperature Temperature->Yield Catalyst Catalyst Catalyst->Yield Solvent Solvent Solvent->Purity Pressure Pressure Pressure->Reaction Time

Caption: Key parameters influencing reaction outcome.

References

Side reactions and byproducts in 7-Aminoindolin-2-one chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Aminoindolin-2-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most prevalent synthetic pathway to this compound involves a two-step process:

  • Nitration: Indolin-2-one is first nitrated to form 7-nitroindolin-2-one.

  • Reduction: The nitro group of 7-nitroindolin-2-one is then reduced to the corresponding amine.

An alternative, though less common, route is the cyclization of a substituted phenylacetic acid derivative, such as 2-amino-6-nitrophenylacetic acid, followed by reduction.

Q2: What are the potential side reactions during the reduction of 7-nitroindolin-2-one?

The reduction of the nitro group is a critical step where several side reactions can occur, leading to impurities in the final product. The choice of reducing agent and reaction conditions plays a crucial role in minimizing these byproducts.

  • Incomplete Reduction: The reduction may stop at intermediate stages, yielding hydroxylamines (7-(hydroxyamino)indolin-2-one) or nitroso compounds (7-nitrosoindolin-2-one). These intermediates can be difficult to separate from the desired product.

  • Over-reduction: Under harsh reduction conditions, the lactam carbonyl group can be partially or fully reduced, leading to the formation of 7-aminoindoline.

  • Ring Opening: The indolin-2-one ring system can be susceptible to cleavage under certain reductive conditions, particularly with strong reducing agents or at elevated temperatures.

Q3: My final product is discolored (e.g., pink, brown, or black). What is the likely cause?

Discoloration of this compound is often indicative of oxidation. Aromatic amines, especially those with electron-donating groups like the lactam ring, are prone to oxidation in the presence of air and light. This can lead to the formation of colored oligomeric or polymeric byproducts. Dimerization of the amine can also occur, potentially leading to colored impurities.[1][2][3]

Q4: I am observing an impurity with a mass corresponding to a dimer of this compound. How can this be formed?

Dimerization can occur through oxidative coupling of two molecules of this compound. This process is often catalyzed by trace metal impurities or exposure to atmospheric oxygen. The coupling can occur at various positions on the aromatic ring, leading to a mixture of isomeric dimers.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reduction of the nitro group. - Over-reduction of the lactam ring. - Degradation of the product during workup or purification.- Optimize reaction time and temperature for the reduction step. - Use a milder reducing agent (e.g., catalytic hydrogenation with Pd/C, SnCl₂/HCl, or iron in acetic acid). - Perform workup and purification under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light.
Presence of multiple spots on TLC/LC-MS analysis - Formation of reduction intermediates (hydroxylamine, nitroso). - Dimerization or oxidation of the final product. - Presence of unreacted starting material.- Ensure complete reduction by monitoring the reaction with TLC or LC-MS. - Purify the crude product quickly after synthesis using column chromatography under an inert atmosphere. - Store the purified product under inert gas, protected from light, and at low temperatures.
Difficulty in purifying the final product - Co-elution of byproducts with similar polarity to the desired product. - On-column degradation of the product.- Use a different solvent system for column chromatography to improve separation. - Consider derivatization of the amine (e.g., as a carbamate) to alter its polarity for easier purification, followed by deprotection. - Use a less acidic or basic stationary phase for chromatography to prevent degradation.

Experimental Protocols

Key Experiment: Reduction of 7-Nitroindolin-2-one to this compound

This protocol describes a common method for the reduction of 7-nitroindolin-2-one using catalytic hydrogenation.

Materials:

  • 7-Nitroindolin-2-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 7-nitroindolin-2-one in a suitable solvent (e.g., ethanol or methanol).

  • Carefully add 10% Pd/C catalyst to the solution under a stream of inert gas. The amount of catalyst is typically 5-10 mol% relative to the starting material.

  • Seal the vessel and purge it several times with inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS until all the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway Indolin2one Indolin-2-one Nitroindolin2one 7-Nitroindolin-2-one Indolin2one->Nitroindolin2one Nitration (HNO₃/H₂SO₄) Aminoindolin2one This compound Nitroindolin2one->Aminoindolin2one Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product discoloration Discoloration start->discoloration check_reduction Check Reduction Conditions (Time, Temp, Reagent) low_yield->check_reduction check_workup Check Workup/Purification (Atmosphere, Light) low_yield->check_workup analyze_impurities Analyze Impurities (TLC, LC-MS, NMR) impure_product->analyze_impurities prevent_oxidation Prevent Oxidation (Inert Atmosphere, Storage) discoloration->prevent_oxidation optimize_purification Optimize Purification (Solvent, Stationary Phase) analyze_impurities->optimize_purification

Caption: Troubleshooting workflow for this compound synthesis.

Side_Reactions Start 7-Nitroindolin-2-one Desired This compound Start->Desired Desired Reduction Incomplete Intermediates (Hydroxylamine, Nitroso) Start->Incomplete Incomplete Reduction Over Over-reduction Product (7-Aminoindoline) Start->Over Over-reduction Oxidation Oxidation/Dimerization (Colored Byproducts) Desired->Oxidation Oxidation (Air/Light)

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Optimizing the Purification of 7-Aminoindolin-2-one by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic purification of 7-Aminoindolin-2-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound using chromatography.

Question: Why am I observing significant peak tailing for my this compound peak in reversed-phase HPLC?

Answer: Peak tailing is a common issue when purifying basic compounds like this compound, which contains an amino group.[1] The primary cause is often secondary interactions between the basic analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions can be minimized through several approaches:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., using a mobile phase with 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the protonated amine.[1][3]

  • Use of an End-Capped Column: Employing a base-deactivated or end-capped column, where the residual silanols are chemically bonded with a small silylating agent, can significantly reduce peak tailing.[1][2]

  • Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with the analyte.[1]

  • Lower Sample Load: Overloading the column can also lead to peak tailing. Reducing the amount of sample injected may improve the peak shape.[4][5]

Question: My this compound peak is not well-resolved from impurities. How can I improve the resolution?

Answer: Poor resolution can be addressed by optimizing several chromatographic parameters to improve the separation between your target compound and impurities:

  • Modify the Mobile Phase Composition: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can alter the selectivity of the separation.[3][6]

  • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can change the selectivity of the separation due to different solvent properties.

  • Adjust the Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. Experimenting with different pH values can significantly impact the resolution.[3]

  • Use a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) to exploit different separation mechanisms.

  • Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with a wide range of polarities.[6]

Question: I am observing peak fronting for my this compound peak. What is the cause and how can I fix it?

Answer: Peak fronting, where the front of the peak is sloped, is most commonly caused by column overload.[7] This means that the concentration of the sample injected is too high for the capacity of the column.[4][7] The easiest solution is to dilute your sample and inject a smaller amount.[7] If you need to load a larger quantity, you may need to use a column with a larger diameter or a higher loading capacity.[4]

Frequently Asked Questions (FAQs)

What type of column is best suited for the purification of this compound?

For reversed-phase HPLC, a C18 column is a good starting point. However, due to the polar and basic nature of this compound, a base-deactivated or end-capped C18 column is highly recommended to minimize peak tailing.[1][2] For more polar compounds that are poorly retained on C18 columns, a column with a more polar stationary phase, such as a polar-embedded or an aqueous-compatible C18 column, could be considered.

How should I prepare my sample of this compound for injection?

The sample should be dissolved in a solvent that is compatible with the mobile phase, and ideally, in a solvent that is weaker (more aqueous in reversed-phase) than the initial mobile phase conditions. This helps to focus the sample at the head of the column, leading to sharper peaks. It is also crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or the HPLC system.

What are the key parameters to consider when optimizing the mobile phase?

The most influential mobile phase parameters for optimizing the separation of polar, ionizable compounds like this compound are:

  • Organic Solvent Type and Concentration: The choice of organic solvent (typically acetonitrile or methanol) and its proportion in the mobile phase will determine the retention time and can affect the selectivity.[3]

  • Mobile Phase pH: The pH of the mobile phase will control the ionization state of this compound and any acidic or basic impurities, which in turn will significantly affect their retention and the overall separation.[3][6]

  • Buffer System: Using a buffer is important for controlling the pH of the mobile phase and ensuring reproducible results, especially when operating near the pKa of the analyte or impurities.

Experimental Protocols

General Reversed-Phase HPLC Protocol for Amino-Substituted Indole Derivatives

This protocol is a general guideline and may require optimization for your specific sample and purity requirements.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), preferably end-capped.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (minutes)% Mobile Phase B
05
2595
3095
315
355
  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10-20 µL (can be adjusted based on sample concentration and column capacity).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B) and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Key Parameters for Optimization of this compound Purification

ParameterInitial ConditionOptimization StrategyExpected Outcome
Column Chemistry Standard C18Test end-capped C18, polar-embedded, or phenyl-hexyl columns.Improved peak shape, altered selectivity.
Mobile Phase pH Acidic (e.g., 0.1% FA)Screen a range of pH values (e.g., 3 to 7) using appropriate buffers.Significant changes in retention and selectivity of ionizable compounds.
Organic Modifier AcetonitrileCompare with Methanol.Changes in selectivity and resolution.
Gradient Slope Linear gradient (e.g., 5-95% B in 25 min)Adjust the gradient steepness or use a segmented gradient.Improved resolution of closely eluting peaks.
Temperature AmbientIncrease column temperature (e.g., to 40°C).Decreased viscosity, potentially improved peak efficiency, and altered selectivity.

Mandatory Visualizations

Workflow cluster_prep Sample & System Preparation cluster_dev Method Development cluster_purify Purification & Analysis SamplePrep Dissolve & Filter Sample SystemEquil Equilibrate HPLC System InitialRun Initial Scouting Run (Broad Gradient) SystemEquil->InitialRun AnalyzeData Analyze Data (Peak Shape, Resolution) InitialRun->AnalyzeData Optimize Optimize Parameters (pH, Solvent, Gradient) AnalyzeData->Optimize PrepRun Preparative Run Optimize->PrepRun Iterate until optimal CollectFrac Collect Fractions PrepRun->CollectFrac AnalyzeFrac Analyze Fractions for Purity CollectFrac->AnalyzeFrac Pool Pool Pure Fractions AnalyzeFrac->Pool

Caption: General workflow for optimizing the purification of this compound.

Troubleshooting Start Chromatographic Issue Observed PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? PeakTailing->PoorResolution No Sol_Tailing1 Lower Mobile Phase pH PeakTailing->Sol_Tailing1 Yes PeakFronting Peak Fronting? PoorResolution->PeakFronting No Sol_Resolution1 Adjust Solvent Ratio PoorResolution->Sol_Resolution1 Yes Sol_Fronting1 Dilute Sample PeakFronting->Sol_Fronting1 Yes Sol_Tailing2 Use End-Capped Column Sol_Tailing1->Sol_Tailing2 Sol_Tailing3 Add Competing Base (TEA) Sol_Tailing2->Sol_Tailing3 Sol_Resolution2 Change Organic Solvent Sol_Resolution1->Sol_Resolution2 Sol_Resolution3 Modify Gradient Slope Sol_Resolution2->Sol_Resolution3 Sol_Fronting2 Inject Smaller Volume Sol_Fronting1->Sol_Fronting2

Caption: Troubleshooting decision tree for common chromatography issues.

References

Quenching and photobleaching of 7-Aminoindolin-2-one fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorophore 7-Aminoindolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral properties of this compound and its derivatives?

Q2: What is fluorescence quenching and how does it affect my experiments with this compound?

A2: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster Resonance Energy Transfer (FRET). In your experiments, the presence of quenchers in your sample (e.g., certain metal ions, oxygen, or other molecules) can lead to a reduction in the fluorescence signal of this compound, potentially affecting the accuracy of your measurements.

Q3: What is photobleaching, and is this compound susceptible to it?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. Indolinone derivatives have been reported to be susceptible to photobleaching, which can lead to a gradual decrease in fluorescence signal during an experiment.[1] This is a critical consideration in time-lapse microscopy and other experiments requiring prolonged or intense illumination.

Q4: How can I minimize photobleaching of this compound in my experiments?

A4: To minimize photobleaching, you can:

  • Reduce excitation light intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.

  • Minimize exposure time: Keep the shutter closed when not acquiring images and use the shortest possible exposure times.

  • Use antifade reagents: Incorporate commercially available antifade mounting media or oxygen scavenging systems into your sample preparation.

  • Choose appropriate filters: Use high-quality bandpass filters to ensure that only the desired excitation wavelengths reach the sample and that out-of-band light is blocked.

Q5: What are common quenchers for fluorophores like this compound?

A5: While specific quenchers for this compound have not been extensively documented, common quenchers for similar fluorophores include:

  • Molecular Oxygen: A well-known collisional quencher.

  • Halide Ions: Iodide and bromide ions can act as collisional quenchers.

  • Heavy Atoms: The presence of heavy atoms can enhance intersystem crossing, leading to quenching.

  • Electron-deficient molecules: These can act as electron acceptors in photoinduced electron transfer (PET) quenching.

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Steps
Incorrect Excitation/Emission Wavelengths Experimentally determine the optimal excitation and emission maxima for this compound using a spectrophotometer.
Low Concentration of Fluorophore Increase the concentration of this compound. Ensure it is fully dissolved in the solvent.
Presence of a Quencher Analyze the sample composition for potential quenchers. If possible, remove or minimize the concentration of the quenching species. Perform a Stern-Volmer analysis to confirm quenching.
Photobleaching Reduce exposure to excitation light. Use an antifade reagent. Acquire images quickly.
Incorrect pH or Solvent Polarity The fluorescence of many dyes is sensitive to the local environment. Check if the pH and solvent are optimal for this compound fluorescence.
Degradation of the Fluorophore Ensure proper storage of the this compound stock solution (e.g., protected from light, at the recommended temperature).
Issue 2: Rapid Decrease in Fluorescence Signal (Photobleaching)
Possible Cause Troubleshooting Steps
High Excitation Light Intensity Reduce the laser power or illumination intensity. Use neutral density filters if available.
Prolonged Exposure Time Minimize the duration of light exposure. Use automated shutters and acquire images only when necessary.
Presence of Oxygen For in vitro experiments, consider using an oxygen scavenging system (e.g., glucose oxidase/catalase).
High Numerical Aperture (NA) Objective While high NA objectives are good for light collection, they also focus the excitation light more intensely. Balance the need for resolution with the risk of photobleaching.
Sub-optimal Antifade Reagent Test different commercially available antifade reagents to find the most effective one for your setup.

Quantitative Data

Due to the limited availability of published photophysical data specifically for this compound, the following tables provide data for structurally similar indolinone and oxindole derivatives as a reference. Users should experimentally verify the properties of their specific this compound sample.

Table 1: Photophysical Properties of a Representative Indolin-3-one Derivative[1]

ParameterTolueneDMSOMeOH
Absorption Maximum (λabs, nm) 383402390
Emission Maximum (λem, nm) 434487455
Stokes Shift (nm) 518565
Molar Extinction Coefficient (ε, M-1cm-1) ~4000~4000~4000
Fluorescence Quantum Yield (ΦF) 0.160.41-

Table 2: Estimated Photophysical Properties of this compound (Based on Analogs)

ParameterEstimated ValueNotes
Excitation Maximum (λex, nm) 400 - 520Highly dependent on solvent and substitution.
Emission Maximum (λem, nm) 450 - 630Highly dependent on solvent and substitution.
Fluorescence Lifetime (τ, ns) 1 - 5Typical range for similar small organic fluorophores.
Photobleaching Quantum Yield (ΦB) HighIndolinone derivatives can be prone to photobleaching.[1]

Experimental Protocols

Protocol 1: Determination of Stern-Volmer Quenching Constant (KSV)

This protocol describes how to determine the quenching efficiency of a substance on the fluorescence of this compound.

  • Prepare a stock solution of this compound of known concentration in a suitable solvent.

  • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of the suspected quencher.

  • Measure the fluorescence intensity (F) of each solution using a fluorometer. Ensure the excitation wavelength is set to the absorption maximum of this compound and the emission is monitored at its fluorescence maximum.

  • Measure the fluorescence intensity of a blank solution (F0) containing only this compound (no quencher).

  • Plot F0/F versus the concentration of the quencher ([Q]) .

  • Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant (KSV).

Protocol 2: Assessment of Photobleaching Rate

This protocol provides a method to quantify the rate of photobleaching.

  • Prepare a sample of this compound in the desired medium (e.g., mounted on a microscope slide).

  • Focus on a region of interest using a fluorescence microscope.

  • Continuously illuminate the sample with the excitation light at a constant intensity.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5 seconds).

  • Measure the mean fluorescence intensity of the region of interest in each image.

  • Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) versus time.

  • Fit the decay curve to an exponential function to determine the photobleaching rate constant.

Visualizations

Quenching_Pathways cluster_fluorophore Fluorophore (F) cluster_quencher Quencher (Q) F_ground Ground State (S₀) F_excited Excited State (S₁) F_ground->F_excited Absorption StaticQuenching Static Quenching (Ground-State Complex) F_ground->StaticQuenching Complexation F_excited->F_ground Emission F_excited->F_ground Internal Conversion DynamicQuenching Dynamic Quenching F_excited->DynamicQuenching Collision Q Quencher Excitation Excitation (hν) Fluorescence Fluorescence (hν') NonRadiative Non-Radiative Decay DynamicQuenching->F_ground DynamicQuenching->Q

Caption: Fluorescence quenching pathways of this compound.

Photobleaching_Workflow start Start Experiment prep Prepare Sample with This compound start->prep acquire Acquire Time-Lapse Images under Continuous Illumination prep->acquire measure Measure Mean Fluorescence Intensity Over Time acquire->measure plot Plot Normalized Intensity vs. Time measure->plot fit Fit Decay Curve to Exponential Function plot->fit end Determine Photobleaching Rate Constant fit->end

Caption: Workflow for assessing the photobleaching rate.

Troubleshooting_Logic start Fluorescence Issue Encountered q_signal Is the signal weak or absent? start->q_signal q_decay Is the signal decaying rapidly? q_signal->q_decay No check_params Verify Excitation/Emission Wavelengths & Concentration q_signal->check_params Yes reduce_exposure Minimize Light Exposure (Intensity & Duration) q_decay->reduce_exposure Yes end Consult Further Documentation q_decay->end No check_quencher Investigate for Potential Quenchers check_params->check_quencher use_antifade Incorporate Antifade Reagents reduce_exposure->use_antifade

Caption: A logical workflow for troubleshooting common fluorescence issues.

References

Validation & Comparative

A Comparative Guide to Indolinone-Based Fluorescent Labels and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fluorescence imaging, the selection of an appropriate fluorescent label is paramount to the success of experimental outcomes. This guide provides a comparative analysis of a fluorescent dye featuring an indolinone core structure against a panel of widely used fluorescent labels: DAPI, Fluorescein, Rhodamine B, and Cy5. While 7-Aminoindolin-2-one itself is a chemical building block rather than a standalone dye, the indolinone scaffold is integral to various functional dyes. For this comparison, a representative indolinone-based dye's properties are considered.

This guide is intended for researchers, scientists, and drug development professionals, offering a clear comparison of photophysical properties, performance data, and experimental considerations to aid in the selection of the most suitable fluorescent label for their specific research needs.

Photophysical Properties: A Quantitative Comparison

The efficacy of a fluorescent label is largely determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), and the excitation and emission maxima. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.

PropertyIndolinone-Based Dye (Representative)DAPIFluorescein (FITC)Rhodamine BCy5
Excitation Max (nm) ~460358495554649
Emission Max (nm) ~510461517577666
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~35,00034,000~70,000~110,000250,000
Quantum Yield (Φ) ~0.5~0.92 (bound to DNA)~0.92~0.31-0.70[1]~0.27
Brightness (ε x Φ) ~17,500~31,280 (bound to DNA)~64,400~34,100 - 77,000~67,500
Photostability ModerateModerateLowModerate to High[2]High

Note: The properties of the "Indolinone-Based Dye" are representative values for a dye with this core structure and may vary depending on the specific chemical modifications. The quantum yield of DAPI is significantly enhanced upon binding to DNA. The quantum yield of Rhodamine B can vary depending on the solvent and local environment.[3]

Performance and Applications

The choice of a fluorescent label extends beyond its intrinsic photophysical properties to its performance in specific applications.

  • Indolinone-Based Dyes: This class of dyes is versatile and has been utilized in the development of fluorescent sensors for various analytes. Their moderate brightness and emission in the green part of the spectrum make them suitable for applications where fluorescein might be used, but potentially with improved photostability.

  • DAPI (4',6-diamidino-2-phenylindole): DAPI is a classic nuclear counterstain that exhibits a strong fluorescence enhancement upon binding to the minor groove of double-stranded DNA. Its primary application is in visualizing cell nuclei in fixed and permeabilized cells.

  • Fluorescein (FITC - Fluorescein isothiocyanate): Fluorescein is one of the most common green fluorescent labels. It is widely used for antibody and protein conjugation. However, its fluorescence is pH-sensitive and it is prone to photobleaching.[4]

  • Rhodamine B: As a member of the rhodamine family, Rhodamine B is a bright and relatively photostable orange-red fluorophore.[2] It is often used in calibration and as a tracer dye. Some derivatives are used for protein labeling.

  • Cy5 (Cyanine5): Cy5 is a far-red emitting cyanine dye known for its exceptional brightness and high photostability.[4] Its emission in the far-red spectrum is advantageous for multicolor imaging experiments as it minimizes spectral overlap with other common fluorophores and reduces cellular autofluorescence.

Experimental Protocols

Accurate and reproducible results in fluorescence imaging hinge on optimized experimental protocols. Below are general methodologies for cell labeling and fluorescence microscopy.

General Protocol for Fluorescent Labeling of Adherent Cells

  • Cell Culture: Plate cells on a suitable substrate (e.g., glass-bottom dishes or coverslips) and culture under optimal conditions to achieve the desired cell density.

  • Reagent Preparation: Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final working concentration in a serum-free medium or an appropriate buffer (e.g., PBS).

  • Cell Labeling:

    • Remove the culture medium from the cells and wash them once with a pre-warmed buffer.

    • Add the labeling solution containing the fluorescent dye to the cells.

    • Incubate the cells for a specific period (typically 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time and dye concentration should be determined empirically for each cell type and dye.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with a pre-warmed buffer to remove any unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed imaging medium to the cells.

    • Proceed with imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Protocol for Determining Relative Fluorescence Quantum Yield

The relative quantum yield of a fluorescent compound can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[5][6]

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample of interest (e.g., fluorescein for green-emitting dyes, rhodamine B for orange/red-emitting dyes).

  • Absorbance Measurement:

    • Prepare a series of dilutions for both the standard and the unknown sample in the same solvent.

    • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.

    • Prepare solutions with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of both the standard and the unknown sample at the same excitation wavelength.

    • Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curves for both the standard and the unknown sample.

    • The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

      Φ_x = Φ_std * (I_x / I_std) * (A_std / A_x) * (η_x² / η_std²)

      where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

      • 'x' denotes the unknown sample and 'std' denotes the standard.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cell Staining and Imaging

G A Cell Seeding and Growth C Remove Media and Wash A->C B Prepare Staining Solution D Incubate with Fluorescent Dye B->D C->D E Wash to Remove Unbound Dye D->E F Add Imaging Medium E->F G Fluorescence Microscopy F->G H Image Acquisition and Analysis G->H

Caption: A generalized workflow for staining adherent cells with a fluorescent dye for subsequent imaging.

Logical Relationship of Photophysical Properties

G A Molar Extinction Coefficient (ε) C Brightness A->C B Quantum Yield (Φ) B->C E Signal-to-Noise Ratio C->E D Photostability D->E

Caption: The relationship between key photophysical properties of a fluorophore and the resulting signal quality.

References

A Comparative Guide to a Novel 7-Aminoindolin-2-one Based Fluorogenic Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel, hypothetical fluorogenic assay utilizing 7-Aminoindolin-2-one against a well-established colorimetric assay. The focus is on providing objective performance comparisons, supporting experimental data, and detailed methodologies to aid researchers in selecting the most suitable assay for their needs.

Introduction

The indolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives are increasingly explored for various applications in diagnostics and drug discovery. This compound, a member of this family, presents potential as a novel fluorogenic substrate for enzymatic assays. This guide evaluates a hypothetical assay based on this compound, the "7-AI Fluorogenic Assay," and compares it with a traditional colorimetric method, the p-Nitroanilide (pNA) Colorimetric Assay, for the detection of a hypothetical "Amidohydrolase X."

Assay Principles and Comparison

The 7-AI Fluorogenic Assay is predicated on the enzymatic cleavage of a non-fluorescent this compound derivative, releasing a highly fluorescent product. In contrast, the pNA Colorimetric Assay relies on the enzymatic release of p-nitroaniline, a yellow chromophore, from a peptide-pNA conjugate.

The primary advantage of a fluorogenic assay is its potential for significantly higher sensitivity compared to colorimetric methods.[1] This allows for the detection of lower enzyme concentrations and the use of smaller sample volumes.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the hypothetical 7-AI Fluorogenic Assay and the established pNA Colorimetric Assay. The values for the 7-AI assay are projected based on the known advantages of fluorometric techniques, while the data for the pNA assay are based on published information.

Feature7-AI Fluorogenic Assay (Hypothetical)pNA Colorimetric Assay (Established Alternative)
Principle Fluorogenic (Enzymatic release of a fluorescent product)Colorimetric (Enzymatic release of a colored product)
Limit of Detection (LOD) ~0.1 - 1 nM of product~1 µM of product
Linear Range 0.1 nM - 10 µM1 µM - 100 µM
Wavelength (Detection) Excitation: ~350 nm, Emission: ~450 nm405 - 410 nm[2]
Assay Time 15 - 30 minutes30 - 60 minutes
Throughput High (96, 384-well plates)Moderate to High (96-well plates)
Advantages High sensitivity, wide dynamic range, low sample volumeLow cost, simple instrumentation, well-established
Disadvantages Potential for autofluorescence interference, higher cost of reagents/instrumentationLower sensitivity, narrower dynamic range, potential for colorimetric interference

Visualizing the Assay Workflows

7-AI Fluorogenic Assay Workflow

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Buffer P2 Prepare 7-AI Substrate Stock P3 Prepare Enzyme Dilution Series R1 Add Buffer and Substrate to Microplate P3->R1 R2 Add Enzyme to Initiate Reaction R1->R2 R3 Incubate at 37°C R2->R3 D1 Read Fluorescence (Ex/Em) R3->D1 D2 Analyze Data (Calculate Activity) D1->D2

Caption: Workflow for the 7-AI Fluorogenic Assay.

pNA Colorimetric Assay Workflow

cluster_prep Assay Preparation cluster_reaction Reaction cluster_detection Detection P1 Prepare Assay Buffer P2 Prepare pNA Substrate Stock P3 Prepare Enzyme Dilution Series R1 Add Buffer and Substrate to Microplate P3->R1 R2 Add Enzyme to Initiate Reaction R1->R2 R3 Incubate at 37°C R2->R3 D1 Read Absorbance (405-410 nm) R3->D1 D2 Analyze Data (Calculate Activity) D1->D2

Caption: Workflow for the pNA Colorimetric Assay.

Experimental Protocols

Protocol 1: Hypothetical 7-AI Fluorogenic Assay for Amidohydrolase X

1. Materials:

  • Amidohydrolase X enzyme

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Method:

  • Dilute the substrate to the desired working concentration in Assay Buffer.

  • Prepare serial dilutions of Amidohydrolase X in Assay Buffer.

  • To each well of the microplate, add 50 µL of the substrate solution.

  • To initiate the reaction, add 50 µL of the enzyme dilutions to the wells.

  • Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measure the fluorescence intensity using an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

  • Calculate the enzyme activity from the rate of increase in fluorescence.

Protocol 2: pNA Colorimetric Assay for Amidohydrolase X

1. Materials:

  • Amidohydrolase X enzyme

  • Peptide-p-nitroanilide (pNA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

2. Method:

  • Prepare a stock solution of the peptide-pNA substrate in DMSO.[2]

  • Dilute the substrate to the desired working concentration in Assay Buffer.

  • Prepare serial dilutions of Amidohydrolase X in Assay Buffer.

  • To each well of the microplate, add 100 µL of the substrate solution.

  • To initiate the reaction, add 100 µL of the enzyme dilutions to the wells.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Measure the absorbance at 405-410 nm.[2]

  • Calculate the enzyme activity based on the concentration of pNA released, using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹).[3]

Signaling Pathways and Logical Relationships

Principle of the 7-AI Fluorogenic Assay

7-AI-Substrate 7-AI-Substrate (Non-Fluorescent) Product Cleaved 7-AI (Fluorescent) 7-AI-Substrate->Product Enzymatic Cleavage Enzyme Amidohydrolase X Enzyme->7-AI-Substrate Signal Fluorescence Signal Product->Signal

Caption: Enzymatic cleavage of the 7-AI substrate.

Principle of the pNA Colorimetric Assay

pNA-Substrate Peptide-pNA Substrate (Colorless) Product p-Nitroaniline (Yellow) pNA-Substrate->Product Enzymatic Cleavage Enzyme Amidohydrolase X Enzyme->pNA-Substrate Signal Absorbance Signal Product->Signal

Caption: Enzymatic cleavage of the pNA substrate.

Conclusion

The hypothetical this compound based fluorogenic assay presents a promising, highly sensitive alternative to traditional colorimetric assays for the measurement of amidohydrolase activity. While the pNA assay remains a robust and cost-effective method, the 7-AI assay offers significant advantages in terms of sensitivity and a wider dynamic range, making it particularly suitable for high-throughput screening and the analysis of low-abundance enzymes. The choice of assay will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, sample throughput, and available instrumentation.

References

A Head-to-Head Comparison: Alexa Fluor™ 488 vs. Fluorescein Isothiocyanate (FITC) for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an in-depth, objective comparison of two commonly used green fluorescent dyes for protein labeling: Alexa Fluor™ 488 and Fluorescein Isothiocyanate (FITC).

FITC has long been a workhorse in the field of fluorescence microscopy and flow cytometry due to its affordability and straightforward conjugation chemistry. However, the advent of modern fluorophores, such as the Alexa Fluor™ family of dyes, has provided researchers with alternatives that offer significant improvements in performance. This guide will delve into the key performance metrics, supported by experimental data, to assist you in making an informed decision for your specific application.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent label is often dictated by its photophysical properties. Here, we present a summary of the key performance indicators for Alexa Fluor™ 488 and FITC.

PropertyAlexa Fluor™ 488Fluorescein Isothiocyanate (FITC)Advantage
Maximum Excitation (nm) ~495~495Comparable
Maximum Emission (nm) ~519~525Comparable
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~71,000~68,000Alexa Fluor™ 488
Quantum Yield ~0.92~0.92Comparable[1]
Photostability HighLow to ModerateAlexa Fluor™ 488[1][2][3]
pH Sensitivity Low (stable over pH 4-10)High (fluorescence decreases in acidic pH)Alexa Fluor™ 488[4][5]
Brightness HigherLowerAlexa Fluor™ 488[1][4]

In-Depth Analysis of Performance

Photostability: One of the most significant advantages of Alexa Fluor™ 488 over FITC is its superior photostability.[1][2][3] In practical terms, this means that under continuous illumination, Alexa Fluor™ 488-conjugated proteins will maintain their fluorescent signal for a longer duration, allowing for longer exposure times and more robust image acquisition. For instance, under constant illumination, fluorescein has been shown to photobleach to approximately 20% of its initial intensity within 30 seconds, while the fluorescence of Alexa Fluor™ 488 remains largely unchanged under the same conditions.[3]

pH Sensitivity: The fluorescence of FITC is highly dependent on the pH of its environment, with a significant decrease in fluorescence intensity in acidic conditions.[4][5] This can be a major drawback in applications where the local pH may vary, such as in endosomal or lysosomal pathways in live-cell imaging. In contrast, Alexa Fluor™ 488 exhibits stable fluorescence across a broad pH range of 4 to 10, ensuring more reliable and consistent results in various experimental settings.[4][5]

Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes have a high quantum yield, Alexa Fluor™ 488 possesses a slightly higher molar extinction coefficient, contributing to its overall greater brightness.[1] This increased brightness allows for the detection of low-abundance targets and can improve the signal-to-noise ratio in imaging experiments.

Conjugation Efficiency: While direct quantitative comparisons of conjugation efficiency can be method-dependent, the chemical reactivity of the labeling groups plays a crucial role. Alexa Fluor™ 488 is commonly available as an N-hydroxysuccinimidyl (NHS) ester, which reacts efficiently with primary amines on proteins to form stable amide bonds. FITC, on the other hand, utilizes an isothiocyanate group that reacts with primary amines to form a thiourea linkage. While both reactions are effective, NHS esters are generally considered to be more reactive and can lead to higher labeling densities with less non-specific binding. Furthermore, Alexa Fluor™ 488 is less prone to self-quenching at higher degrees of labeling compared to FITC, meaning that more dye molecules can be conjugated to a single protein without a significant loss of fluorescence.

Experimental Protocols

To ensure reproducible and optimal labeling, it is essential to follow established protocols. Below are detailed methodologies for labeling proteins with Alexa Fluor™ 488 NHS ester and FITC.

Protocol 1: Protein Labeling with Alexa Fluor™ 488 NHS Ester

This protocol is a general guideline for labeling proteins with Alexa Fluor™ 488 N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • Alexa Fluor™ 488 NHS ester (e.g., from Thermo Fisher Scientific)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer (e.g., PBS with a protein stabilizer)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) or ammonium salts, as these will compete with the protein for reaction with the dye.

  • Prepare the Dye Solution: Immediately before use, dissolve the Alexa Fluor™ 488 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add a calculated amount of the dye solution. The optimal molar ratio of dye to protein will depend on the protein and the desired degree of labeling, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. The first colored band to elute will be the labeled protein.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 494 nm. The DOL can be calculated using the following formula:

    DOL = (A₄₉₄ × ε_protein) / ((A₂₈₀ - (A₄₉₄ × CF)) × ε_dye)

    Where:

    • A₄₉₄ is the absorbance at 494 nm.

    • A₂₈₀ is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • ε_dye is the molar extinction coefficient of the dye at 494 nm (71,000 cm⁻¹M⁻¹ for Alexa Fluor™ 488).

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀/A₄₉₄ for the free dye, which is approximately 0.11 for Alexa Fluor™ 488).[6]

  • Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Protein Labeling with FITC

This protocol provides a general procedure for labeling proteins with fluorescein isothiocyanate.

Materials:

  • Protein to be labeled (in amine-free buffer)

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Storage buffer

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare the Dye Solution: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. A common starting point is to use 50-100 µg of FITC for every 1 mg of protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature in the dark with gentle stirring.

  • Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with the storage buffer.

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and 494 nm. The DOL can be calculated using the following formula:

    DOL = (A₄₉₄ × ε_protein) / ((A₂₈₀ - (A₄₉₄ × CF)) × ε_dye)

    Where:

    • ε_dye for FITC is approximately 68,000 cm⁻¹M⁻¹.[7]

    • CF for FITC is approximately 0.3.[7]

  • Storage: Store the FITC-labeled protein at 4°C in the dark.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in protein labeling with both Alexa Fluor™ 488 and FITC.

ProteinLabelingWorkflow cluster_AF488 Alexa Fluor™ 488 Labeling cluster_FITC FITC Labeling AF_start Prepare Protein in Bicarbonate Buffer (pH 8.3) AF_react Mix and Incubate (1 hr, RT, dark) AF_start->AF_react AF_dye Dissolve AF488 NHS Ester in DMSO AF_dye->AF_react AF_purify Purify via Size-Exclusion Chromatography AF_react->AF_purify AF_analyze Analyze DOL (Spectrophotometry) AF_purify->AF_analyze AF_store Store Conjugate (4°C, dark) AF_analyze->AF_store FITC_start Prepare Protein in Carbonate Buffer (pH 9.0) FITC_react Mix and Incubate (2 hr, RT, dark) FITC_start->FITC_react FITC_dye Dissolve FITC in DMSO FITC_dye->FITC_react FITC_purify Purify via Size-Exclusion Chromatography FITC_react->FITC_purify FITC_analyze Analyze DOL (Spectrophotometry) FITC_purify->FITC_analyze FITC_store Store Conjugate (4°C, dark) FITC_analyze->FITC_store

Caption: Experimental workflow for protein labeling.

Signaling Pathway and Mechanism of Action

The fundamental principle behind protein labeling with these dyes is the covalent attachment of the fluorophore to the protein of interest. This allows the protein's localization, trafficking, and interactions to be visualized and quantified using fluorescence-based techniques. The signaling pathway is not inherent to the dyes themselves but is rather determined by the biological function of the labeled protein.

CovalentLabelingMechanism cluster_reaction Covalent Bond Formation cluster_dyes Reactive Dyes Protein Protein (with primary amines, e.g., Lysine) Labeled_Protein Fluorescently Labeled Protein Protein->Labeled_Protein Reaction AF488 Alexa Fluor™ 488 -NHS Ester AF488->Labeled_Protein Amide Bond FITC FITC -Isothiocyanate FITC->Labeled_Protein Thiourea Bond

Caption: Mechanism of covalent protein labeling.

Conclusion

For routine applications where cost is a primary concern and photobleaching is not a significant issue, FITC remains a viable option. However, for demanding applications that require high sensitivity, prolonged imaging, and consistent performance across varying pH environments, Alexa Fluor™ 488 is the superior choice. Its enhanced photostability, pH insensitivity, and greater brightness contribute to higher quality, more reliable data, making it a worthwhile investment for critical research and development applications. The selection between these two dyes should be guided by the specific requirements of the experiment and the desired quality of the results.

References

A Comparative Analysis of the Biological Activities of 7-Aminoindolin-2-one and Isatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 7-Aminoindolin-2-one and the well-established class of isatin derivatives. While direct comparative studies are limited, this document synthesizes available data to offer insights into their potential as therapeutic agents, focusing on their anticancer and enzyme-inhibiting properties. Experimental data, detailed methodologies, and visual representations of key pathways and workflows are presented to facilitate a deeper understanding for researchers in the field of medicinal chemistry and drug discovery.

Introduction to the Scaffolds

This compound , a substituted oxindole, and isatin (1H-indole-2,3-dione) are heterocyclic compounds that form the core of many biologically active molecules.[1] The synthetic versatility of the isatin scaffold has led to a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties.[2][3] The recent FDA approval of sunitinib, an oxindole derivative, for treating renal carcinoma and gastrointestinal stromal tumors has further highlighted the therapeutic potential of this structural class.[2] This guide aims to place the biological activity of this compound in the context of the broader and more extensively studied isatin derivatives.

Comparative Biological Activities

Carbonic Anhydrase Inhibition

Isatin and its derivatives have also been explored as carbonic anhydrase inhibitors, although this is not their most prominent reported activity. A direct quantitative comparison with 7-Amino-3,4-dihydro-1H-quinolin-2-one is not possible from the available data. However, the findings for the latter suggest that this class of compounds warrants further investigation as selective CAIs.

Table 1: Carbonic Anhydrase Inhibition Profile of 7-Amino-3,4-dihydro-1H-quinolin-2-one

Carbonic Anhydrase IsoformInhibition Constant (KI)
hCA IWeak Inhibition (0.90–9.5 µM)
hCA II> 10 µM
hCA IIIWeak Inhibition (0.90–9.5 µM)
hCA IVWeak Inhibition (0.90–9.5 µM)
hCA VA904 nM
hCA VIWeak Inhibition (0.90–9.5 µM)
hCA VII480 nM
hCA IX124 nM
hCA XII16.1 nM
hCA XIIIWeak Inhibition (0.90–9.5 µM)
hCA XIV16.1–510 nM

Data sourced from a study on 7-Amino-3,4-dihydro-1H-quinolin-2-one, a structural analog of this compound.[4][5]

Anticancer Activity

Isatin derivatives have demonstrated a broad spectrum of anticancer activities, targeting various mechanisms within cancer cells.[2][3] These mechanisms include the inhibition of protein kinases, modulation of proteases, interference with translation initiation, inhibition of neo-vascularization, and disruption of tubulin polymerization.[2] The cytotoxic effects of various isatin derivatives have been evaluated against a wide range of human cancer cell lines.

Table 2: Anticancer Activity of Selected Isatin Derivatives

DerivativeCancer Cell LineIC50 ValueReference
Indole-thiophene complex (6a, 6b)HT29, HepG2, HCT116, T98GNanomolar range[6]
Indole-vinyl sulfone derivative (9)Various cancer cell linesPotent activity[6]
3-amino-1H-7-azaindole derivative (25)HeLa, HepG2, MCF-73.7 µM, 8.0 µM, 19.9 µM[6]
Indole derivative with penta-heterocycle (10b)A549, K56212.0 nM, 10 nM[7]
Indole-based 1,3,4-oxadiazole (2e)HCT116, A549, A3756.43 µM, 9.62 µM, 8.07 µM[8]
Isatin-chalcone hybrid (27)HepG-25.33 µM[9]
Isatin-indole hybrid (12c)ZR-75, HT-29, A-5491.17 µM (ZR-75)[9]
Bis-isatin analogue (10a)Hela, HCT-116, A549, MCF-7/DOX8.32–49.73 μM range[10]

IC50: The half maximal inhibitory concentration.

The data clearly indicates that structural modifications to the isatin core significantly influence the anticancer potency and selectivity. For instance, substitutions at the N-1, C-3, C-5, and C-7 positions of the isatin ring have been shown to be crucial for activity.[3][9]

Signaling Pathways and Mechanisms of Action

A common mechanism of action for many isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some indole-based derivatives have been identified as potential inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[7][11]

G Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->RTK Binds Grb2 Grb2/Sos RTK->Grb2 Activates PI3K PI3K RTK->PI3K Activates Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription->Cell Proliferation,\nSurvival, Angiogenesis Inhibitor Isatin Derivative Inhibitor->RTK Inhibits

Caption: Generic RTK signaling pathway inhibited by isatin derivatives.

Experimental Methodologies

The evaluation of the biological activity of these compounds relies on a variety of standardized in vitro assays. A common method to assess cytotoxicity is the MTT assay.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits the growth of a cell population by 50% (GI50 or IC50).

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or isatin derivatives) for a specified period (e.g., 48 or 72 hours). A control group with no compound treatment is also included.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Seed cancer cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with compound dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % viability and determine IC50 H->I

Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of a compound on the activity of a specific enzyme and to calculate the inhibition constant (KI) or IC50 value.[12]

Principle: The assay measures the rate of an enzyme-catalyzed reaction in the presence and absence of an inhibitor. The method for detecting the reaction will depend on the specific enzyme and substrate (e.g., spectrophotometry, fluorometry, or luminometry).

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, the purified enzyme, and the substrate.

  • Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also run.

  • Reaction Initiation: The reaction is initiated, often by the addition of the substrate or a cofactor.

  • Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the increase in product concentration or the decrease in substrate concentration.

  • Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then used to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the IC50 or KI value.[13][14]

Conclusion

This guide provides a comparative look at the biological activities of this compound and isatin derivatives. While the isatin scaffold has been extensively studied, leading to a wide array of derivatives with potent anticancer activities, data on this compound is less prevalent. The available information on a close analog suggests a potential for selective carbonic anhydrase inhibition.

For a more direct and conclusive comparison, further research is needed to evaluate the biological activities of this compound against a panel of cancer cell lines and key enzymes, using standardized protocols similar to those employed for isatin derivatives. Such studies would provide a clearer understanding of the therapeutic potential of this specific scaffold and its place within the broader family of indole-based compounds. Researchers are encouraged to use the methodologies outlined in this guide to ensure consistency and comparability of data.

References

A Comparative Guide to the Performance of 7-Aminoindolin-2-one Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of indolin-2-one derivatives, with a focus on 7-Acetylsinumaximol B (7-AB), a representative compound of this class, against other well-established apoptosis-inducing agents. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Introduction

Indolin-2-one and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer properties. This guide focuses on the cytotoxic and apoptotic effects of 7-Acetylsinumaximol B (7-AB) and compares its performance with standard chemotherapeutic agents such as Doxorubicin and Etoposide, as well as the potent kinase inhibitor, Staurosporine. The data presented is compiled from various studies and highlights the differential responses across various cancer cell lines.

Performance Comparison of Apoptosis-Inducing Agents

The following table summarizes the cytotoxic and apoptotic effects of 7-Acetylsinumaximol B and selected alternative compounds in different cancer cell lines. It is important to note that the experimental conditions, such as incubation times and assay methods, may vary between studies, which should be taken into consideration when comparing the data directly.

CompoundCell LineAssayConcentrationEffect
7-Acetylsinumaximol B (7-AB) NCI-N87 (Gastric Cancer)Annexin V-FITC/PI4 µMIncreased apoptosis
8 µMFurther increased apoptosis
16 µMSignificant increase in apoptosis[1]
Doxorubicin MCF-7 (Breast Cancer)MTT-IC50: 38.75 µg/mL[2]
Etoposide Jurkat (T-cell Leukemia)Not Specified-IC50: 6 ± 2 µM and 21 ± 2 µM[3]
HL-60 (Promyelocytic Leukemia)Viability/Apoptosis0.3 µM19.0 +/- 0.7% apoptosis[4]
Staurosporine HeLa (Cervical Cancer)MTT-IC50: 4 nM[5]
-IC50: ~10 nM
MGC803 (Gastric Cancer)Trypan Blue-IC50: 54 ng/ml (24h), 23 ng/ml (48h)
SGC7901 (Gastric Cancer)Trypan Blue-IC50: 61 ng/ml (24h), 37 ng/ml (48h)
KG-1 (Myeloid Leukemia)Annexin VNot Specified~20% apoptosis (3h), ~50% apoptosis (6h)
NKT (Natural Killer T-cell)Annexin VNot Specified~13% apoptosis (3h), ~20% apoptosis (6h)

Signaling Pathways

7-Acetylsinumaximol B has been shown to induce apoptosis through the activation of the mitochondrial pathway and the PERK/eIF2α/ATF4/CHOP signaling pathway, which is indicative of endoplasmic reticulum (ER) stress.

Mitochondrial_Apoptosis_Pathway Inducer 7-Acetylsinumaximol B Mitochondria Mitochondria Inducer->Mitochondria Bax Bax Inducer->Bax Bcl2 Bcl-2 Inducer->Bcl2 Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis.

ER_Stress_Pathway Inducer 7-Acetylsinumaximol B ER_Stress Endoplasmic Reticulum Stress Inducer->ER_Stress PERK PERK ER_Stress->PERK Activation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF4 ATF4 eIF2a->ATF4 Translational Up-regulation CHOP CHOP ATF4->CHOP Transcriptional Activation Apoptosis Apoptosis CHOP->Apoptosis

Caption: PERK/eIF2α/ATF4/CHOP Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure

Caption: General Workflow for MTT Assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentrations of the compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Conclusion

The available data suggests that 7-Aminoindolin-2-one derivatives, represented here by 7-Acetylsinumaximol B, are promising candidates for further investigation as anti-cancer agents. Their ability to induce apoptosis through multiple signaling pathways in cancer cells is a key attribute. However, for a definitive comparison of their potency against established drugs like doxorubicin, etoposide, and staurosporine, further studies are required under standardized conditions and across a broader panel of cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

A Comparative Guide to Alternative Derivatization Methods for 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the strategic derivatization of molecular scaffolds is a cornerstone of medicinal chemistry. The 7-aminoindolin-2-one core is a privileged scaffold, notably utilized in the development of kinase inhibitors. This guide provides a comparative analysis of three common methods for the derivatization of the 7-amino group: acylation, sulfonylation, and urea formation. The objective is to offer a clear comparison of their synthetic performance, supported by experimental data, to aid in the selection of the most suitable method for specific research applications.

Comparison of Derivatization Methods

The choice of derivatization method for the 7-amino group of this compound can significantly impact the physicochemical and pharmacological properties of the resulting molecule. The following table summarizes the key performance indicators for acylation, sulfonylation, and urea formation, providing a quantitative basis for comparison.

Derivatization MethodReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
Acylation Acetic Anhydride, Pyridine85-95%1-3 hoursHigh yields, readily available and inexpensive reagents, generally clean reactions.The resulting amide bond may be susceptible to hydrolysis in vivo.
Sulfonylation Benzenesulfonyl Chloride, Pyridine70-85%2-6 hoursProduces highly stable sulfonamide linkage, can introduce diverse aryl or alkyl groups.Reactions can be slower, and starting sulfonyl chlorides may be more expensive.
Urea Formation Phenyl Isocyanate, Triethylamine80-90%1-4 hoursForms a stable urea linkage with good hydrogen bonding capabilities, important for receptor binding.Isocyanates are reactive and can be sensitive to moisture; some are toxic.

Experimental Protocols

Detailed methodologies for the synthesis of representative derivatives of this compound are provided below. These protocols are based on established synthetic procedures and can be adapted for various substrates.

Acylation: Synthesis of N-(2-oxoindolin-7-yl)acetamide

Workflow for the Acylation of this compound

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Start This compound in Pyridine Mix Stir at RT (1-3 hours) Start->Mix Stir at 0°C Reagent Acetic Anhydride Reagent->Mix Add dropwise TLC Monitor by TLC Mix->TLC Quench Quench with Water TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product Product Purify->Product N-(2-oxoindolin-7-yl)acetamide

Acylation Experimental Workflow

Procedure:

  • Dissolve this compound (1.0 mmol) in pyridine (10 mL) in a round-bottom flask and cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield N-(2-oxoindolin-7-yl)acetamide.

Sulfonylation: Synthesis of N-(2-oxoindolin-7-yl)benzenesulfonamide

Procedure:

  • To a solution of this compound (1.0 mmol) in pyridine (10 mL) at 0°C, add benzenesulfonyl chloride (1.1 mmol) portion-wise.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • After the reaction is complete, pour the mixture into 1 M HCl (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain N-(2-oxoindolin-7-yl)benzenesulfonamide.

Urea Formation: Synthesis of 1-(2-oxoindolin-7-yl)-3-phenylurea

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

  • Add triethylamine (1.2 mmol) to the solution and stir for 10 minutes at room temperature.

  • Add phenyl isocyanate (1.1 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by trituration with diethyl ether or by column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 1-(2-oxoindolin-7-yl)-3-phenylurea.

Biological Context: Inhibition of Aurora B Kinase Signaling Pathway

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A key target for these compounds is the Aurora B kinase, a central player in cell division.

The Aurora B kinase is a component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. Its activity is essential for proper kinetochore-microtubule attachments and the spindle assembly checkpoint. Inhibition of Aurora B kinase can lead to mitotic errors and ultimately, apoptosis in cancer cells.

Aurora B Kinase Signaling Pathway and Inhibition by this compound Derivatives

cluster_pathway Aurora B Kinase Pathway in Mitosis cluster_inhibition Mechanism of Inhibition AuroraB_complex Aurora B Kinase (as part of CPC) HistoneH3 Histone H3 AuroraB_complex->HistoneH3 Phosphorylates Kinetochore_MT Kinetochore-Microtubule Attachment AuroraB_complex->Kinetochore_MT Regulates Mitotic_Errors Mitotic Errors AuroraB_complex->Mitotic_Errors Spindle_Checkpoint Spindle Assembly Checkpoint Kinetochore_MT->Spindle_Checkpoint Activates Chromosome_Seg Correct Chromosome Segregation Spindle_Checkpoint->Chromosome_Seg Ensures Apoptosis Apoptosis Inhibitor This compound Derivative Inhibitor->AuroraB_complex Inhibits Mitotic_Errors->Apoptosis Induces

Inhibition of Aurora B Kinase Pathway

As depicted in the diagram, this compound derivatives can act as inhibitors of Aurora B kinase. By binding to the kinase, they prevent the phosphorylation of downstream targets like Histone H3 and disrupt the regulation of kinetochore-microtubule attachments. This interference with the mitotic machinery leads to errors in chromosome segregation, activation of apoptotic pathways, and ultimately, cancer cell death. The nature of the substituent at the 7-amino position plays a critical role in modulating the potency and selectivity of this inhibition.

Benchmarking 7-Aminoindolin-2-one and its Derivatives Against Commercially Available Assay Kits

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and life science research, the demand for robust and reliable assay technologies is paramount. This guide provides a comparative analysis of 7-aminoindolin-2-one and its derivatives against commercially available kits for two critical applications: kinase inhibition assays and reactive oxygen species (ROS) detection. Researchers, scientists, and drug development professionals can leverage this information to make informed decisions about the most suitable tools for their experimental needs.

Part 1: Kinase Inhibition Assays

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them a primary target for therapeutic intervention, particularly in oncology. The development and screening of kinase inhibitors are therefore central to many drug discovery programs.

Performance Comparison: Indolin-2-one Derivatives vs. Commercial Kinase Assay Kits
Kinase TargetIndolin-2-one DerivativeIC50 (µM)Commercial Assay Kit Example(s)Detection Method
CDK-2 Compound 9 (an indolinone-based derivative)2.53 - 7.54Kinase-Glo® Luminescent Kinase AssayLuminescence
CDK-4 Compound 9 (an indolinone-based derivative)Comparable to controlADP-Glo™ Kinase AssayLuminescence
VEGFR-2 Compound 20 (an indolinone-based derivative)Nanomolar rangeUniversal Kinase Activity KitColorimetric/Fluorometric
EGFR Compound 20 (an indolinone-based derivative)Nanomolar rangeLANCE® Ultra Kinase AssaysTime-Resolved Fluorescence

Note: The performance of commercial kits is typically validated with known inhibitors and may vary depending on the specific kinase, substrate, and assay conditions. The IC50 values for the indolin-2-one derivatives are derived from cell-based cytotoxicity assays and direct enzyme inhibition assays.[1]

Experimental Protocols: Kinase Inhibition Assays
  • Reagent Preparation: Prepare kinase reaction buffer, ATP solution, kinase-substrate solution, and the test compound (e.g., an indolin-2-one derivative) at desired concentrations.

  • Kinase Reaction: In a 96-well or 384-well plate, add the kinase, substrate, and ATP to the reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate. The amount of light produced is inversely proportional to the kinase activity (as ATP is consumed by the kinase).

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

The following diagram illustrates a typical workflow for screening and validating kinase inhibitors, a process for which indolin-2-one derivatives show significant promise.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Primary_Screening Primary Screening (e.g., HTS with Luminescent Assay) Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Identify Hits Selectivity_Profiling Selectivity Profiling (Panel of Kinases) Dose_Response->Selectivity_Profiling Confirm Potency Target_Engagement Target Engagement (e.g., Western Blot for Phospho-targets) Selectivity_Profiling->Target_Engagement Validate in Cellular Context Cell_Viability Cell Viability/Cytotoxicity Assays Target_Engagement->Cell_Viability Functional_Assays Functional Assays (e.g., Migration, Apoptosis) Cell_Viability->Functional_Assays

Caption: A generalized workflow for the discovery and validation of kinase inhibitors.

Part 2: Reactive Oxygen Species (ROS) Detection

Reactive oxygen species are chemically reactive molecules containing oxygen that play essential roles in cell signaling and homeostasis. However, excessive ROS can lead to oxidative stress and cellular damage, implicating them in a range of diseases.

Methodological Comparison: this compound Core Structure vs. Commercial ROS Detection Kits

While specific data on this compound as a direct ROS probe is limited, its core structure is present in molecules that can modulate cellular redox states. The comparison below focuses on the principles of widely used commercial ROS detection kits, which could be used to assess the impact of compounds like this compound derivatives on cellular ROS levels.

Assay PrincipleProbe/ReagentDetection MethodCommercial Kit Example(s)
Measurement of General Oxidative Stress 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)FluorescenceDCFDA/H2DCFDA - Cellular ROS Assay Kit
Mitochondrial Superoxide Detection MitoSOX™ RedFluorescenceMitoSOX™ Red Mitochondrial Superoxide Indicator
Hydrogen Peroxide Quantification Amplex™ RedFluorescence/ColorimetricAmplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit
Experimental Protocols: ROS Detection Assays
  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compound (e.g., a this compound derivative) at various concentrations for the desired time. Include positive (e.g., H2O2) and negative (vehicle) controls.

  • Probe Loading: Remove the treatment medium and incubate the cells with a solution containing DCFH-DA. This non-fluorescent probe is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader.

  • Data Analysis: Quantify the fluorescence intensity relative to the controls to determine the effect of the test compound on ROS levels.

The following diagram outlines the key steps in a typical cell-based ROS detection assay.

G Cell_Seeding Seed Cells in Multi-well Plate Compound_Treatment Treat Cells with Test Compound (e.g., this compound derivative) Cell_Seeding->Compound_Treatment Probe_Loading Load Cells with ROS-sensitive Probe (e.g., DCFH-DA) Compound_Treatment->Probe_Loading Incubation Incubate to Allow for Probe Deacetylation and Oxidation Probe_Loading->Incubation Measurement Measure Fluorescence Signal Incubation->Measurement Data_Analysis Analyze and Quantify ROS Levels Measurement->Data_Analysis

Caption: A streamlined workflow for measuring intracellular reactive oxygen species.

Conclusion

Derivatives of this compound have demonstrated significant potential as kinase inhibitors, with some exhibiting nanomolar potency against key cancer targets. When benchmarked against commercial kinase assay kits, these compounds offer a valuable tool for target validation and lead optimization. For ROS detection, while the direct application of this compound as a probe is not established, the methodologies employed in commercially available kits provide a robust framework for assessing the impact of this and related compounds on cellular oxidative stress. The detailed protocols and workflows presented in this guide are intended to assist researchers in designing and executing experiments to further explore the utility of this compound and its analogs in these critical areas of biomedical research.

References

A Comparative Guide to the In Vitro and In Vivo Activity of 7-Aminoindolin-2-one Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the 7-aminoindolin-2-one scaffold. While this compound itself is primarily a synthetic intermediate, its derivatives have emerged as potent inhibitors of key oncogenic kinases, including Aurora B and FMS-like tyrosine kinase 3 (FLT3). This document summarizes available in vitro data for these derivatives and contrasts their performance with established, clinically relevant kinase inhibitors that target the same pathways. Due to the limited availability of public domain in vivo data for this compound derivatives, this guide will focus on a detailed comparison of their in vitro potency and provide a framework for potential future in vivo studies by presenting relevant experimental protocols.

Data Presentation: In Vitro Activity Comparison

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against their target kinases and cancer cell lines, alongside data for clinically relevant alternative inhibitors.

Table 1: Comparison of Aurora B Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
This compound Derivative (Acylureidoindolin-2-one) Aurora B14.9MV4-11 (AML)29.3
MOLM-13 (AML)18.1
THP-1 (AML)68.4
HL-60 (AML)29.5
Barasertib (AZD1152-HQPA) Aurora B<0.4VariousVaries

Data for the this compound derivative is from a study on novel acylureidoindolin-2-one derivatives as dual Aurora B/FLT3 inhibitors.[1] Barasertib is a potent and selective Aurora B inhibitor with extensive preclinical and clinical data.[2][3][4][5][6]

Table 2: Comparison of FLT3 Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
This compound Derivative (Acylureidoindolin-2-one) FLT3333.9MV4-11 (AML, FLT3-ITD)29.3
MOLM-13 (AML, FLT3-ITD)18.1
Quizartinib (AC220) FLT3<1MV4-11 (AML, FLT3-ITD)<1

The this compound derivative shows dual activity against Aurora B and FLT3.[1] Quizartinib is a highly potent and selective second-generation FLT3 inhibitor.[7][8][9][10][11]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to facilitate the evaluation of novel compounds.

In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay (for Aurora B and FLT3)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal correlates with the amount of ADP produced and therefore the kinase activity.[12][13]

  • Protocol Outline:

    • Thaw and prepare the 5x Kinase Assay Buffer, 500 µM ATP, and the appropriate substrate (e.g., Myelin Basic Protein for some kinases).

    • Prepare a master mix containing the assay buffer, ATP, and substrate.

    • Dispense the master mix into a 96-well plate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound derivative) and add to the wells. A positive control (no inhibitor) and a blank (no kinase) should be included.

    • Initiate the kinase reaction by adding the purified recombinant kinase (e.g., Aurora B or FLT3) to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and deplete excess ATP by adding ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a microplate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[14]

2. LanthaScreen™ Eu Kinase Binding Assay (for FLT3)

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.

  • Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. The kinase is labeled with a europium (Eu) anti-tag antibody, and the tracer is labeled with an Alexa Fluor® 647. When the tracer is bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor that binds to the ATP pocket of the kinase will displace the tracer, leading to a decrease in the FRET signal.[15]

  • Protocol Outline:

    • Prepare serial dilutions of the test compound in a suitable buffer.

    • Prepare a mixture of the target kinase (e.g., FLT3) and the Eu-labeled anti-tag antibody.

    • Prepare the Alexa Fluor® 647-labeled tracer solution.

    • In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

    • Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Calculate the emission ratio and determine the IC50 values from the dose-response curves.[15][16]

In Vivo Xenograft Model for AML

This model is used to evaluate the in vivo efficacy of kinase inhibitors against acute myeloid leukemia.

  • Principle: Human AML cells (e.g., MV4-11, which harbors an FLT3-ITD mutation) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

  • Protocol Outline:

    • Cell Culture: Culture human AML cell lines (e.g., MV4-11) under standard conditions.

    • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

    • Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse.

    • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

    • Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., a this compound derivative) and a vehicle control via an appropriate route (e.g., oral gavage) at a specified dose and schedule.

    • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

    • Data Analysis: Plot the mean tumor volume over time for each group to generate tumor growth inhibition curves.[7][17]

Mandatory Visualization

G Signaling Pathway of FLT3 and Aurora B in AML cluster_0 FLT3 Signaling cluster_1 Aurora B Signaling in Mitosis cluster_2 Inhibitors FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K Activates RAS RAS FLT3_Receptor->RAS Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Proliferation mTOR->Proliferation Promotes RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes STAT5->Proliferation Promotes AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Cytokinesis_Regulation Cytokinesis_Regulation AuroraB->Cytokinesis_Regulation Regulates Chromosome_Condensation Chromosome_Condensation HistoneH3->Chromosome_Condensation Induces 7-Aminoindolin-2-one_Derivative This compound Derivative 7-Aminoindolin-2-one_Derivative->FLT3_Receptor Inhibits 7-Aminoindolin-2-one_Derivative->AuroraB Inhibits Quizartinib Quizartinib Quizartinib->FLT3_Receptor Inhibits Barasertib Barasertib Barasertib->AuroraB Inhibits

Caption: Signaling pathways of FLT3 and Aurora B in AML and points of inhibition.

G Experimental Workflow for Kinase Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Synthesis Synthesize this compound Derivatives Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Compound_Synthesis->Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Synthesis->Cell_Viability_Assay IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Cell_Viability_Assay->IC50_Determination Lead_Compound Select Lead Compound (Based on In Vitro Data) IC50_Determination->Lead_Compound Proceed with Potent Compounds Xenograft_Model Establish AML Xenograft Model in Immunodeficient Mice Lead_Compound->Xenograft_Model Compound_Administration Administer Compound and Vehicle Control Xenograft_Model->Compound_Administration Monitor_Tumor_Growth Monitor Tumor Growth and Animal Health Compound_Administration->Monitor_Tumor_Growth Efficacy_Analysis Analyze In Vivo Efficacy (Tumor Growth Inhibition) Monitor_Tumor_Growth->Efficacy_Analysis

Caption: Workflow for evaluating this compound derivatives as kinase inhibitors.

References

Safety Operating Guide

Safe Disposal of 7-Aminoindolin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 7-Aminoindolin-2-one, a compound often used in pharmaceutical research. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Key Safety Measures:

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Use a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][2]

  • Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated, sealed container for disposal.[1]

Waste Characterization and Segregation

Proper characterization of the waste is the first step in the disposal process. This compound should be treated as a hazardous chemical waste. It is imperative to not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

Waste Segregation Protocol:

  • Solid Waste: Collect solid this compound waste, including contaminated consumables like weighing paper and pipette tips, in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. Do not mix solids with liquid waste.[3]

  • Incompatible Materials: Based on general laboratory guidelines, avoid mixing with strong oxidizing agents or strong acids.[1][2][4]

Disposal Procedures: A Step-by-Step Approach

  • Container Selection: Use a container that is in good condition, compatible with the chemical waste, and has a secure, leak-proof lid.[5][6] The original container may be used if it is in good condition.[4]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), and the accumulation start date.[4][6]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be away from general lab traffic and clearly marked. Ensure secondary containment is used to capture any potential leaks.[3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[7]

Quantitative Data Summary

ParameterGuidelineSource
pH for Drain Disposal Not recommended for this compound. Generally between 5.5 and 10.5 for approved chemicals.[7]
Storage Time Limit in SAA Up to 90 days from the first addition of waste.[3]
Maximum Quantity in SAA Up to 55 gallons of an individual hazardous waste stream.[3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_container_management Container Management cluster_storage_disposal Storage & Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) hood Work in a Chemical Fume Hood ppe->hood solid_waste Collect Solid Waste in a Designated Container hood->solid_waste liquid_waste Collect Liquid Waste in a Separate, Leak-Proof Container hood->liquid_waste labeling Label Container: 'Hazardous Waste' 'this compound' Hazards & Date solid_waste->labeling liquid_waste->labeling sealing Securely Seal the Container labeling->sealing storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment sealing->storage pickup Arrange for Waste Pickup by Environmental Health & Safety (EH&S) storage->pickup

References

Essential Safety and Operational Guide for Handling 7-Aminoindolin-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 7-Aminoindolin-2-one. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the available safety data, the compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H373: May cause damage to organs (Bone marrow, spleen, Liver) through prolonged or repeated exposure if swallowed.

  • H402: Harmful to aquatic life.

  • H411: Toxic to aquatic life with long lasting effects.

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecific Requirements
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Use of impervious boots and heavy rubber (or otherwise impervious) gloves is recommended for spill response.[4]
Respiratory Protection Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Ensure that eyewash stations and safety showers are close to the workstation location.[2][4]

  • Work in a well-ventilated area. Use only in a chemical fume hood.[3][4]

  • Keep the container tightly closed when not in use.[3][4]

2. Handling:

  • Do not get in eyes, on skin, or on clothing.[2][4]

  • Avoid ingestion and inhalation.[2][3]

  • Avoid dust formation.[2][3]

  • Wash face, hands, and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3]

  • Keep containers tightly closed.[2][3][4]

  • Store locked up.[3] One source suggests storage at 0-8°C.[4]

4. Accidental Release Measures:

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment as specified above.

  • For spills, scoop up solid material or absorb liquid material and place it into a suitable, closed container for disposal.[4]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

Disposal Plan

  • Dispose of contents/container to an approved waste disposal plant.[3]

  • Do not let the product enter drains.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a chemical fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_dissolve Dissolve in appropriate solvent prep_weigh->exp_dissolve Proceed to experiment store_seal Seal container tightly prep_weigh->store_seal Return unused chemical to storage exp_react Perform experimental procedure exp_dissolve->exp_react clean_decontaminate Decontaminate glassware and surfaces exp_react->clean_decontaminate Experiment complete clean_waste Segregate and label waste clean_decontaminate->clean_waste clean_dispose Dispose of waste according to institutional guidelines clean_waste->clean_dispose store_location Store in a cool, dry, well-ventilated area store_seal->store_location

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.